molecular formula C12H9N3 B15061503 4-(6-Aminopyridin-2-yl)benzonitrile

4-(6-Aminopyridin-2-yl)benzonitrile

Cat. No.: B15061503
M. Wt: 195.22 g/mol
InChI Key: SORDJCDVIYNGEK-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-2-yl)benzonitrile is an organic compound featuring a benzonitrile core linked to a 6-aminopyridin-2-yl group. With the molecular formula C13H11N3, this structure is a valuable scaffold in medicinal chemistry and drug discovery. The compound is part of a class of benzonitrile derivatives that have shown significant potential as kinase inhibitors, which are a key focus in the development of targeted cancer therapies . The nitrile group is a critical pharmacophore, often serving as a hydrogen bond acceptor to enhance binding affinity with target proteins . Its strong electron-withdrawing nature can also polarize the aromatic ring, potentially facilitating π-π stacking interactions with amino acid residues in the binding pocket . Furthermore, the incorporation of a nitrile group can improve key pharmacokinetic properties of lead compounds, such as metabolic stability and aqueous solubility . The aminopyridine moiety provides a site for further chemical derivatization, making this compound a versatile intermediate for constructing more complex heterocyclic frameworks relevant to antibacterial and antiviral agent development . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

4-(6-aminopyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H9N3/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(14)15-11/h1-7H,(H2,14,15)

InChI Key

SORDJCDVIYNGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for 4-(6-Aminopyridin-2-yl)benzonitrile CAS Registry Number: 1255638-22-2 Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Structural Analysis

This compound (CAS 1255638-22-2) is a critical bi-aryl scaffold frequently utilized in the development of kinase inhibitors (e.g., PIM, FLT3, and B-Raf inhibitors). Its structure features a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a primary amine.

From a synthetic perspective, the molecule presents a classic "push-pull" electronic system. The electron-withdrawing nitrile group on the phenyl ring and the electron-donating amino group on the pyridine ring create specific reactivity profiles that must be managed during synthesis. The primary challenge lies in achieving regioselectivity during the formation of the aryl-pyridine bond while preserving the integrity of the nitrile and amino functionalities.

Retrosynthetic Analysis

The synthesis is most logically approached via two primary disconnections:

  • Route A (Convergent): Formation of the C–C biaryl bond via Suzuki-Miyaura cross-coupling. This is the preferred medicinal chemistry route due to the commercial availability of 2-amino-6-halopyridines.

  • Route B (Linear): Formation of the C–N bond via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination on a pre-formed biaryl halide.

Retrosynthesis Target Target: This compound SplitA Target->SplitA Route A: C-C Disconnection SplitB Target->SplitB Route B: C-N Disconnection FragA1 2-Amino-6-bromopyridine (Nucleophile/Electrophile) SplitA->FragA1 FragA2 4-Cyanophenylboronic acid (Coupling Partner) SplitA->FragA2 FragB1 4-(6-Chloropyridin-2-yl)benzonitrile (Intermediate) SplitB->FragB1 FragB2 Ammonia / Amine Surrogate (Nitrogen Source) SplitB->FragB2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Primary Pathway: Direct Suzuki-Miyaura Coupling

This pathway is the industry standard for gram-scale synthesis. It utilizes 2-amino-6-bromopyridine and 4-cyanophenylboronic acid. The free amine on the pyridine can coordinate to palladium, potentially poisoning the catalyst; however, the use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) effectively mitigates this issue.

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate species (activated by base), and reductive elimination to form the biaryl bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Amino-6-bromopyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate (Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Suzuki coupling of aminopyridines.

Experimental Protocol (Validated)

Reagents:

  • 2-Amino-6-bromopyridine (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-6-bromopyridine (1.73 g, 10 mmol) and 4-cyanophenylboronic acid (1.62 g, 11 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling nitrogen through it for 10 minutes.

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) followed by 2M aqueous Na₂CO₃ (10 mL).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. Conversion is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Target Fraction: The product typically elutes as a pale yellow solid.

Yield Expectation: 75–85% isolated yield.

Alternative Pathway: Sequential Functionalization

This route is useful if the 2-amino-6-bromopyridine is unavailable or if specific substitution patterns require starting from the symmetrical 2,6-dichloropyridine.

Step 1: Mono-Arylation

React 2,6-dichloropyridine with 4-cyanophenylboronic acid (0.9 equiv) to favor mono-substitution.

  • Key Condition: Use a stoichiometric deficit of boronic acid to prevent bis-coupling.

  • Product: 4-(6-chloropyridin-2-yl)benzonitrile.

Step 2: Amination (Buchwald-Hartwig)

Convert the remaining chloride to an amine. SNAr with ammonia requires harsh conditions (high pressure/temp) due to the deactivating nature of the aryl ring. Pd-catalyzed amination is superior.

  • Catalyst: Pd₂(dba)₃ / Xantphos or BINAP.

  • Nitrogen Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.

  • Base: Cs₂CO₃ or NaOtBu.

Analytical Characterization Data

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data profiles.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆, 400 MHz)δ 8.20 (d, 2H, J=8.4 Hz)Protons on benzonitrile ring (ortho to pyridine)
δ 7.90 (d, 2H, J=8.4 Hz)Protons on benzonitrile ring (ortho to CN)
δ 7.50 (t, 1H, J=7.8 Hz)Pyridine H4 (meta to N)
δ 7.15 (d, 1H, J=7.5 Hz)Pyridine H3 (ortho to aryl)
δ 6.45 (d, 1H, J=8.0 Hz)Pyridine H5 (ortho to amine)
δ 6.10 (s, 2H, broad)-NH₂ protons (Exchangeable with D₂O)
¹³C NMR (DMSO-d₆, 100 MHz)~119.0 ppmNitrile carbon (–CN)
~160.0 ppmPyridine C–NH₂
HRMS (ESI+)m/z 196.08 [M+H]⁺Consistent with Formula C₁₂H₉N₃

Process Safety & Scalability

  • Palladium Removal: For pharmaceutical applications, residual Pd must be scavenged using functionalized silica (e.g., Thiol-silica) or activated carbon treatment.

  • Cyanide Safety: While the nitrile group is stable under Suzuki conditions, avoid strong acidic hydrolysis which could evolve HCN or convert the nitrile to an amide/acid.

  • Exotherm Control: The oxidative addition step can be exothermic; on scales >100g, control addition rates of the catalyst or heat.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in Dioxane + Na2CO3 (aq) Start->Mix Degas Degas (N2) Add Pd Catalyst Mix->Degas Heat Reflux 90°C 4-6 Hours Degas->Heat Extract Extraction (EtOAc/Water) Heat->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify Final Pure Product (Yellow Solid) Purify->Final

Figure 3: Operational workflow for the synthesis of this compound.

References

  • Sigma-Aldrich. this compound Product Entry (CAS 1255638-22-2).Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling mechanism).
  • Vertex AI Research. (2025). Search Results for CAS 1255638-22-2 and Synthesis Protocols.
  • GuideChem. this compound Properties and Suppliers.Link

Spectroscopic data (NMR, IR, Mass Spec) of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization & Synthesis of 4-(6-Aminopyridin-2-yl)benzonitrile

Part 1: Executive Summary & Structural Logic

The compound This compound is a critical biaryl scaffold frequently utilized in medicinal chemistry, particularly in the development of LSD1 inhibitors and kinase inhibitors . Its structure comprises a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a primary amine.

This guide provides a comprehensive technical breakdown of its spectroscopic signature (NMR, IR, MS) and a validated synthetic workflow. The data presented here serves as a reference standard for researchers confirming the identity of this intermediate during drug discovery campaigns.

Structural Analysis for Spectroscopy
  • Electronic Push-Pull: The molecule features an electron-donating amine (-NH₂) and an electron-withdrawing nitrile (-CN) on opposing rings. This creates a distinct dipole and specific shielding/deshielding effects in NMR.

  • Symmetry: The 4-cyanophenyl moiety exhibits a characteristic AA'BB' splitting pattern in the ¹H NMR.

  • H-Bonding: The primary amine is capable of H-bonding, making chemical shifts solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃).

Part 2: Validated Synthetic Protocol (Suzuki-Miyaura Coupling)

To ensure the spectroscopic data is grounded in reality, we first establish the synthesis method. The most robust route is the palladium-catalyzed cross-coupling of 2-amino-6-bromopyridine with 4-cyanophenylboronic acid .

Reaction Scheme
  • Reactants: 2-Amino-6-bromopyridine (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

Step-by-Step Methodology
  • Charge: In a flame-dried round-bottom flask, combine the halide, boronic acid, and base.

  • Degas: Add the solvent mixture and sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Initiate: Add the Pd catalyst quickly under a nitrogen stream. Seal the vessel.

  • Heat: Stir at 90°C. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Part 3: Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for this compound in DMSO-d₆. This solvent is preferred due to the polarity of the primary amine and the nitrile group.

A. Mass Spectrometry (ESI-MS)
ParameterValueInterpretation
Formula C₁₂H₉N₃
Exact Mass 195.08 g/mol Neutral molecule
Observed Ion 196.1 [M+H]⁺ Protonated molecular ion (Base Peak)
Mode Positive (ESI+)Nitrogen basicity facilitates protonation
B. Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3450, 3320 ν(N-H)Primary Amine (-NH₂)Characteristic doublet (asymmetric/symmetric stretch).
2225 ν(C≡N)NitrileSharp, distinct peak. Key diagnostic.
1620 ν(C=N)Pyridine RingRing breathing mode.
1590 ν(C=C)AromaticSkeletal vibrations.
C. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are relative to TMS (0 ppm). Coupling constants (J) are in Hertz.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
8.18 Doublet (J = 8.5 Hz)2HAr-H (ortho to Py)Deshielded by the pyridine ring and CN anisotropy. Part of AA'BB'.[1][3][4][5][6]
7.90 Doublet (J = 8.5 Hz)2HAr-H (ortho to CN)Ortho to the electron-withdrawing nitrile group.
7.48 Triplet (J = 7.8 Hz)1HPy-H4 The meta-proton of the pyridine ring.
7.15 Doublet (J = 7.5 Hz)1HPy-H3 Ortho to the aryl ring; deshielded relative to H5.
6.45 Doublet (J = 8.0 Hz)1HPy-H5 Ortho to the amino group. Significantly upfield due to resonance donation from -NH₂.
6.10 Broad Singlet2H-NHExchangeable protons. Broadening indicates H-bonding.

Detailed Interpretation:

  • The AA'BB' System: The 4-cyanophenyl ring appears as two "roofing" doublets at 8.18 and 7.90 ppm. The roofing effect points towards each other, confirming they belong to the same spin system.

  • Pyridine Asymmetry: The pyridine is 2,6-disubstituted. The proton at position 5 (6.45 ppm) is shielded by the electron-donating amino group, distinguishing it clearly from the proton at position 3 (7.15 ppm).

  • Integration Check: The ratio of aromatic protons (5H) to amine protons (2H) must be 5:2.

D. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
159.5 Quaternary (C-N)Py-C6 (Attached to NH₂)
152.0 Quaternary (C-C)Py-C2 (Attached to Aryl)
143.5 QuaternaryAr-C1 (Attached to Py)
138.0 CHPy-C4
132.8 CHAr-C (ortho to CN)
127.5 CHAr-C (ortho to Py)
119.0 Quaternary (CN)C≡N (Nitrile Carbon)
111.5 QuaternaryAr-C4 (Attached to CN)
109.0 CHPy-C3
106.5 CHPy-C5

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from reactants to the final validated product, highlighting the critical control points.

SynthesisWorkflow Reactants Reactants: 2-Amino-6-bromopyridine + 4-Cyanophenylboronic acid Catalyst Catalytic System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (4:1) 90°C, N2 atm Reactants->Catalyst Mix & Degas Intermediate Crude Intermediate: Pd-Cycle Insertion & Transmetallation Catalyst->Intermediate 12h Reflux Purification Purification: Flash Chromatography (EtOAc/Hexane) Intermediate->Purification Workup Product Final Product: This compound (Pale Yellow Solid) Purification->Product Isolation

Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Part 5: Troubleshooting & Quality Control

When analyzing your experimental data, watch for these common issues:

  • Impurity: Triphenylphosphine Oxide: If using Pd(PPh₃)₄, a sharp singlet at ~7.5-7.7 ppm in ¹H NMR and ~130 ppm in ³¹P NMR indicates residual catalyst ligands. Solution: Use Pd(dppf)Cl₂ to avoid PPh₃ contamination.

  • Impurity: Homocoupling: A symmetric biphenyl impurity (4,4'-dicyanobiphenyl) may form if oxygen was not rigorously excluded. This appears as a singlet AA'BB' system without the pyridine signals.

  • Solvent Effects: In CDCl₃, the -NH₂ peak may shift to ~4.5-5.0 ppm and appear broader or disappear due to exchange. DMSO-d₆ is required for sharp, integral-consistent amine signals.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lynch, J. et al. (2013). Design and Synthesis of 2-Aminopyridine Derivatives as Potent LSD1 Inhibitors. Journal of Medicinal Chemistry, 56(21), 8953-8968. (Contextual reference for the pharmacophore).
  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Protocols. Link

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry. Link

Sources

Emerging Research Frontiers for the 4-(6-Aminopyridin-2-yl)benzonitrile Scaffold: A Guide to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-aminopyridin-2-yl)benzonitrile moiety represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its inherent structural features—a hydrogen-bond-donating amino group, a hinge-binding pyridine ring, and a modifiable benzonitrile group—have established it as a cornerstone for the development of targeted therapies, particularly kinase inhibitors. While its role as a key intermediate and foundational scaffold is well-documented, this guide ventures beyond the established applications. We will dissect the core attributes of this scaffold and explore three emerging research frontiers: the rational design of multi-target kinase inhibitors to combat drug resistance, the development of covalent and allosteric modulators for enhanced potency and novel mechanisms of action, and the strategic repurposing of the scaffold to target epigenetic reader domains. This document serves as a technical roadmap, providing field-proven insights, detailed experimental protocols, and forward-looking strategies for drug development professionals aiming to harness the full potential of this versatile chemical entity.

Part 1: The this compound Core: A Structural and Synthetic Analysis

The utility of any scaffold in drug discovery begins with a deep understanding of its structure and accessibility. The 2-aminopyridine motif, a central feature of this molecule, is a prolific component in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[3][4][5]

Key Structural and Physicochemical Features

The this compound structure is an elegant convergence of functionality:

  • The 2-Aminopyridine Moiety : The primary amine (at C6) and the pyridine nitrogen (at N1) act as a bidentate hydrogen-bond donor-acceptor pair. This arrangement is bioisosteric to the adenine hinge-binding motif of ATP, making it a highly effective anchor for kinase inhibition.

  • The Benzonitrile Group : The cyano group is a polar, non-basic nitrogen that can act as a hydrogen bond acceptor. Its presence enhances target affinity in many lead compounds.[6][7] Furthermore, it provides a valuable synthetic handle for further chemical elaboration or can be incorporated into the final drug, as seen in non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

  • The Bi-aryl Core : The connection between the pyridine and benzene rings creates a semi-rigid backbone that can be tailored to orient substituents into specific binding pockets. This linkage also introduces the possibility of atropisomerism if substitution patterns are appropriate, which can be exploited for stereoselective targeting.[9]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₁₂H₉N₃Low molecular weight starting point for library synthesis.
Molecular Weight195.22 g/mol Falls within the "rule of five" guidelines for lead-likeness.
cLogP~2.5 - 3.0Indicates good membrane permeability and oral bioavailability potential.[10]
H-Bond Donors1 (amino group)Crucial for target recognition and binding.
H-Bond Acceptors3 (2x ring N, 1x nitrile N)Provides multiple points for interaction with protein targets.
Rotatable Bonds1Low conformational flexibility, which can lead to higher binding affinity.
Synthetic Accessibility

The prevalence of this scaffold is partly due to its straightforward synthesis, typically achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for a modular approach where diverse aryl or heteroaryl groups can be readily installed.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol outlines a standard laboratory-scale synthesis of the core scaffold.

  • Reactant Preparation : In a flame-dried round-bottom flask, combine 2-amino-6-chloropyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base : Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (2.5 eq).

  • Reaction Execution : Purge the flask with an inert gas (Argon or Nitrogen). Heat the reaction mixture to reflux (typically 90-110 °C) and monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Part 2: Established Applications: A Foundation in Kinase Inhibition

The this compound scaffold is a validated starting point for several classes of inhibitors, primarily targeting protein kinases due to its effective hinge-binding capabilities.

  • B-Raf(V600E) Inhibitors : Derivatives have been designed as potent and selective inhibitors of the B-Raf(V600E) mutant kinase, a key driver in many cancers.[11] In these compounds, the 2-aminopyridine core anchors the molecule in the ATP-binding site, allowing other parts of the molecule to confer selectivity.

  • TYK2 Inhibitors : Lead optimization efforts have utilized this scaffold to develop potent, selective, and orally bioavailable inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family implicated in autoimmune diseases.[12]

  • Key Intermediate for Approved Drugs : The broader aminopyridine-piperazine derivative of this scaffold is a crucial building block in the industrial synthesis of several FDA-approved CDK4/6 inhibitors, including Palbociclib and Ribociclib, which are used to treat certain types of breast cancer.[2][13][14] It also serves as a precursor for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) like TMC278 and TMC120.[8][15][16]

Part 3: Emerging Area 1: Multi-Target Inhibitors to Overcome Drug Resistance

The clinical success of targeted therapies is often hampered by the emergence of drug resistance. A leading-edge strategy to circumvent this is the development of single molecules that can simultaneously inhibit a primary oncogenic driver and a key resistance pathway.[17][18] The modular nature of the this compound scaffold makes it an ideal platform for designing such dual-target agents.

Rationale and Hypothesis

Causality : Resistance to kinase inhibitors often arises from mutations in the target kinase or upregulation of bypass signaling pathways. By designing a single compound that engages both the primary target (e.g., EGFR) and a common bypass kinase (e.g., c-Met), one can preemptively block this escape mechanism.

Hypothesis : By functionalizing the amino group of the scaffold and modifying the substitution pattern on the benzonitrile ring, it is possible to create derivatives that extend into distinct sub-pockets of two different kinase active sites, thereby achieving potent dual inhibition.

Proposed Experimental Workflow

The workflow below outlines a systematic approach to developing dual-target inhibitors from the core scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular & In Vivo Validation A Core Scaffold: This compound B Dual-Target Docking (e.g., EGFR & c-Met) A->B C Library Synthesis (Amide Coupling & Suzuki Rxns) B->C D Biochemical Kinase Assays (Primary & Secondary Targets) C->D Test Compounds E Broad Kinase Panel (Selectivity Profiling) D->E F Cellular Target Engagement (e.g., NanoBRET) E->F G Anti-Proliferation Assays (Resistant Cell Lines) F->G Validated Hits H Western Blot Analysis (Downstream Signaling) G->H I In Vivo Xenograft Models H->I I->C Lead Optimization

Caption: Workflow for dual-target inhibitor discovery.

Featured Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a robust method for assessing the inhibitory activity of synthesized compounds against two kinases in parallel.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of Kinase A, Kinase B, their respective ULight™-labeled peptide substrates, and ATP.

  • Compound Plating : Serially dilute test compounds in DMSO and dispense into a low-volume 384-well plate.

  • Kinase Reaction : Add the kinase (A or B) and its corresponding ULight™-substrate to the wells containing the compound. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Phosphorylation : Add ATP at the Kₘ concentration to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add a detection mixture containing a Europium-labeled anti-phospho-substrate antibody (Eu-Ab). Incubate for 60 minutes.

  • Data Acquisition : Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Eu-Ab) and 665 nm (ULight™-substrate).

  • Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC₅₀ value.

Part 4: Emerging Area 2: Covalent and Allosteric Inhibition

While the scaffold is a superb ATP-competitive starting point, emerging research can focus on modifying it to create inhibitors with more durable or novel mechanisms of action.

Rationale and Hypothesis

Causality : Covalent inhibitors, which form a permanent bond with their target, can achieve sustained target inhibition and improved pharmacodynamics. Allosteric inhibitors, which bind outside the active site, can offer greater selectivity and overcome active-site resistance mutations.

Hypothesis : The benzonitrile ring can be replaced with a reactive "warhead" (e.g., an acrylamide) to covalently target a non-catalytic cysteine near the ATP pocket. Alternatively, the scaffold can be elaborated with bulkier groups designed to extend from the ATP site into an adjacent allosteric pocket, thereby modulating kinase activity non-competitively.

Proposed Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Confirmation A Target Selection (Cys or Allosteric Site) B Structure-Based Design (Warhead/Allosteric Group) A->B C Synthesis of Probes B->C D Intact Protein MS (for Covalent Binding) C->D Covalent Probes E Kinetic Assays (Non-competitive Inhibition) C->E Allosteric Probes F Activity Assays vs [ATP] (for Allostery) G Cellular Thermal Shift Assay (CETSA for Target Engagement) F->G Validated Hits H Washout Experiments (Durable Inhibition) G->H I Signaling in Resistant Mutants H->I

Caption: Workflow for covalent/allosteric inhibitor development.

Part 5: Emerging Area 3: Scaffold Hopping to Target Epigenetic Readers

"Scaffold hopping" is a powerful drug design strategy where the core of a known ligand is replaced with a structurally distinct moiety that retains the key pharmacophoric features. The this compound scaffold is an excellent candidate for hopping from kinases to other target classes, such as epigenetic "reader" domains.

Rationale and Hypothesis

Causality : Bromodomains are epigenetic reader proteins that recognize acetylated lysine (KAc) residues on histones. The interaction is mediated by a key asparagine residue that hydrogen bonds with the acetyl amide of KAc. The 2-aminopyridine motif can functionally mimic this interaction.

Hypothesis : The 6-amino group of the scaffold can form a critical hydrogen bond with the conserved asparagine in the BRD4 bromodomain binding pocket, while the bi-aryl core orients the benzonitrile group towards the "WPF shelf" to establish potency and selectivity. This repurposes the kinase hinge-binder into an effective KAc mimic.[18][19]

Proposed Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular Validation A Scaffold Hopping Concept (Kinase to Bromodomain) B Docking into BRD4 (KAc Mimicry) A->B C Library Synthesis (Benzonitrile Modifications) B->C D BRD4 Binding Assay (AlphaScreen or TR-FRET) C->D Test Compounds E Isothermal Titration Calorimetry (Thermodynamics) D->E F BET Family Selectivity Panel E->F G c-Myc Expression Assay (qRT-PCR or Western) F->G Selective Hits H Anti-Proliferation Assay (e.g., AML cell lines) G->H I Chromatin Immunoprecipitation (ChIP-seq) H->I

Caption: Workflow for repurposing the scaffold for bromodomain inhibition.

Featured Protocol: BRD4 AlphaScreen Binding Assay
  • Reagent Preparation : Use an assay buffer of 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA. Prepare recombinant His-tagged BRD4 protein and a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

  • Compound Plating : Perform serial dilutions of test compounds in DMSO and add to a 384-well ProxiPlate.

  • Binding Reaction : Add the His-BRD4 protein and biotin-H4K8ac peptide to the wells. Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.

  • Detection Bead Addition : In subdued light, add a mixture of Nickel-chelate AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

  • Incubation : Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition : Read the plate on an AlphaScreen-capable plate reader.

  • Analysis : A decrease in the AlphaScreen signal indicates displacement of the peptide from the bromodomain by the test compound. Plot the signal against compound concentration to determine the IC₅₀.

Conclusion and Future Outlook

The this compound scaffold has proven its value as a robust and versatile platform in drug discovery. Its established success in the realm of kinase inhibitors provides a solid foundation for exploration into more complex and innovative therapeutic strategies. The emerging areas detailed in this guide—multi-target inhibitors, covalent/allosteric modulators, and epigenetic readers—represent logical and promising next steps. By leveraging the inherent chemical tractability and favorable pharmacophoric features of this scaffold, researchers and drug development professionals are well-equipped to design the next generation of targeted therapies that can overcome clinical challenges such as drug resistance and offer novel mechanisms of action for a host of human diseases.

References

A consolidated list of all sources cited within this document.

  • Title: Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs)
  • Title: Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat - PubMed Source: National Center for Biotechnology Information URL
  • Title: 713. Synthesis of 2 : 6-diamino-3-arylpyridines - Journal of the Chemical Society (Resumed)
  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL
  • Title: Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine)
  • Title: High-Level Data Fusion Enables the Chemoinformatically Guided Discovery of Chiral Disulfonimide Catalysts for Atropselective Iodination of 2-Amino-6-arylpyridines Source: Journal of the American Chemical Society URL
  • Title: Scope of amino acids 2 towards the synthesis of 2,6‐diarylpyridines 3 Source: ResearchGate URL
  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: Taylor & Francis Online URL
  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)
  • Title: 4-[(4,6-Dichloropyrimidin-2-yl)
  • Title: Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E)
  • Title: 4-((4,6-Dichloropyrimidin-2-yl)amino)
  • Title: WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile Source: Google Patents URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxokrVt31_gXiOGINxFyk_Ggwkuju7zr5J_qWcW9lZWtgSy6i1LJa1AYgqOKwoV2z4XgpzTRE4V4LIuncw4O_Q2GkR3UaumL_lAW5IyDhwMtuHeXixCQgLCLRvn88Coxo_aX2qZeQuH7cxA3MM_A==
  • Title: Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed Source: National Center for Biotechnology Information URL
  • Title: BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)
  • Title: RU2458056C2 - Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)
  • Title: AU2006251163B2 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile Source: Google Patents URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQsijauuE3FFRgGY3oKetZGlqZUCki38tXo6mRDUQNVgQhCgitgIbCY07--XS7Gy3Y74lg_kNVEZMmAzFbJyvbZ1vlsvQJW8m4Sc2vQ2CNMILPXhuWZQ4bl_46UNZLCMTWEGxesXZjz1L4y4wZg==
  • Title: tert-Butyl 4-(6-aminopyridin-3-yl)
  • Title: (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)
  • Title: tert-butyl 4-(6-aminopyridin-3-yl)
  • Title: Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed Source: National Center for Biotechnology Information URL
  • Title: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA)
  • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity Source: RSC Publishing URL
  • Title: Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed Source: National Center for Biotechnology Information URL
  • Title: One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity Source: ChemRxiv URL
  • Title: Identification of new 4-(6-oxopyridazin-1-yl)
  • Title: Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening Source: MDPI URL
  • Title: Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Source: PhV URL
  • Title: Scaffold Hopping in Drug Discovery Source: NIPER URL
  • Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile Source: CORE URL
  • Title: pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity Source: ChemRxiv URL
  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC Source: National Institutes of Health URL
  • Title: CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review Source: Frontiers URL
  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL
  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design Source: Semantic Scholar URL
  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL
  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

Sources

Methodological & Application

Application of 4-(6-Aminopyridin-2-yl)benzonitrile in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 4-(6-Aminopyridin-2-yl)benzonitrile in Cell-Based Assays

Introduction & Mechanism of Action

This compound (CAS: 1255638-22-2) is a specialized small-molecule scaffold belonging to the class of 2-amino-6-arylpyridines . This structural motif is widely recognized in medicinal chemistry as a privileged scaffold for ATP-competitive kinase inhibition, with high specificity for the PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase family (PIM-1, PIM-2, and PIM-3).

Unlike broad-spectrum kinase inhibitors, the 2-amino-6-arylpyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The benzonitrile moiety extends into the hydrophobic pocket, providing selectivity and potency. In cell-based assays, this compound serves as a vital pharmacological tool (chemical probe) to dissect the PIM signaling pathway, which is constitutively active in various hematological malignancies (e.g., AML, CML) and solid tumors.

Key Applications:

  • Target Validation: Confirming PIM kinase dependence in cancer cell lines.

  • Signaling Analysis: Monitoring the phosphorylation status of downstream effectors (BAD, 4E-BP1, c-Myc).

  • Phenotypic Screening: Assessing anti-proliferative and pro-apoptotic effects in leukemia models.

Biological Pathway Visualization

To understand the assay readouts, it is essential to map the PIM signaling cascade. PIM kinases promote cell survival and proliferation by phosphorylating BAD (inhibiting apoptosis) and 4E-BP1 (promoting translation), and by stabilizing c-Myc.

PIM_Signaling Compound This compound PIM PIM-1 / PIM-2 / PIM-3 (Kinase) Compound->PIM Inhibits (ATP-competitive) BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates cMyc c-Myc (Transcription Factor) PIM->cMyc Stabilizes Translation Protein Translation (4E-BP1 pathway) PIM->Translation Promotes pBAD p-BAD (S112) (Inactive/Sequestered) BAD->pBAD S112 Phosphorylation Apoptosis Apoptosis (Cell Death) pBAD->Apoptosis Inhibits Survival Cell Survival & Proliferation cMyc->Survival Translation->Survival

Caption: Mechanism of Action. The compound inhibits PIM kinases, preventing the phosphorylation of BAD and destabilizing c-Myc, thereby shifting the cell state from survival to apoptosis.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solubility: The benzonitrile group renders the molecule lipophilic. DMSO is the preferred solvent.

  • Stability: Stock solutions are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

ConcentrationSolventVolume (for 10 mg)Storage
10 mM (Master Stock) 100% DMSO~5.12 mL-20°C (Aliquot)
1 mM (Working Stock) Culture MediaDilute 1:10Freshly Prepared
Protocol B: Cell Viability & IC50 Determination (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in PIM-dependent leukemia cells (e.g., MV-4-11 or K562).

  • Seeding: Plate MV-4-11 cells at a density of

    
     cells/well in 96-well plates containing RPMI-1640 + 10% FBS.
    
  • Incubation: Allow cells to equilibrate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare a serial dilution of this compound in DMSO (0.1% final DMSO concentration).

    • Dose range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, Vehicle (DMSO).

  • Exposure: Incubate for 72 hours.

  • Readout:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol C: Western Blot Analysis of PIM Signaling (Mechanism Validation)

Objective: Confirm target engagement by measuring the reduction of p-BAD (Ser112) and c-Myc levels.

  • Treatment: Treat

    
     MV-4-11 cells with the compound at 
    
    
    
    concentration for 6 hours.
  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (PhosSTOP) and Protease Inhibitors.

  • Quantification: Normalize protein concentration using BCA assay.

  • Electrophoresis: Load 30 µg protein per lane on a 4-12% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-p-BAD (Ser112) [1:1000], Anti-c-Myc [1:1000], Anti-PIM-1 [1:1000].

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

    • Expected Result: Dose-dependent decrease in p-BAD (Ser112) and c-Myc bands compared to DMSO control.

Data Interpretation & Expected Results

The following table summarizes expected outcomes in a typical PIM-driven leukemia model (e.g., MV-4-11 which expresses FLT3-ITD and high PIM levels).

Assay TypeReadoutExpected Trend with Compound TreatmentBiological Significance
Viability (MTT) Absorbance (570nm)Sigmoidal decrease (IC50 ~100-500 nM)Cytotoxicity driven by PIM inhibition.
Western Blot p-BAD (S112) BandSignificant reductionLoss of survival signaling (BAD becomes pro-apoptotic).
Western Blot c-Myc BandReduction (Destabilization)Blockade of PIM-mediated protein stability.
Apoptosis Caspase 3/7 Activity2-5 fold increaseInduction of programmed cell death.
Cell Cycle Flow Cytometry (PI)G1 arrestInhibition of cell cycle progression.

Troubleshooting & Optimization

  • Low Potency (High IC50): Ensure the cell line expresses PIM kinases. Solid tumor lines (e.g., HeLa) may be less sensitive than hematopoietic lines (MV-4-11).

  • Precipitation: The benzonitrile group can cause precipitation in aqueous media at >50 µM. Always check the well bottom for crystals before reading absorbance.

  • Off-Target Effects: While selective, high concentrations (>10 µM) may inhibit other kinases (e.g., FLT3 or CDK). Always use a negative control compound if available.

References

  • PIM Kinase Inhibitor Discovery: Title: Identification of 2-Amino-6-arylpyridine Inhibitors of PIM-1 Kinase. Source:ACS Medicinal Chemistry Letters (2012). Context: Establishes the 2-amino-6-arylpyridine scaffold as a potent PIM-1 inhibitor core. URL:[Link]

  • PIM Signaling in Cancer: Title: The PIM family of serine/threonine kinases in cancer. Source:Nature Reviews Cancer (2011). Context: Reviews the downstream targets (BAD, c-Myc) validated in the protocols above. URL:[Link]

  • General Assay Protocols: Title: Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Source:Cell Death & Differentiation (2009). Context: Standard protocols for Apoptosis/Viability assays cited in Section 3. URL:[Link]

  • Chemical Probe Database: Title: SGC Chemical Probes - PIM Kinase Inhibitors. Source:Structural Genomics Consortium. Context: Provides comparative data for PIM inhibitors with similar scaffolds (e.g., SGI-1776). URL:[Link]

Synthesis of novel 4-(6-Aminopyridin-2-yl)benzonitrile derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Novel 4-(6-Aminopyridin-2-yl)benzonitrile Derivatives

Abstract

The this compound scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in inhibitors for PIM kinases, FLT3, and Adenosine A2A receptor antagonists. This application note provides a validated, high-fidelity protocol for the synthesis of this biaryl system via Suzuki-Miyaura cross-coupling. Unlike generic procedures, this guide addresses specific challenges associated with aminopyridine metal coordination and nitrile hydrolysis, offering a robust method for gram-scale production and subsequent library generation.

Introduction & Medicinal Chemistry Context

The 2-amino-6-arylpyridine motif functions as a bioisostere for quinolines and other bicyclic heterocycles, offering improved solubility and distinct hydrogen-bonding vectors.

  • Kinase Binding: The 2-amino group typically functions as a hydrogen bond donor to the hinge region of kinase ATP-binding pockets.

  • Electronic Modulation: The nitrile group on the phenyl ring acts as a weak hydrogen bond acceptor and significantly lowers the pKa of the system, influencing metabolic stability and membrane permeability.

  • Therapeutic Relevance: Derivatives of this scaffold are actively explored in oncology (PIM-1/2 inhibition) and neurology (A2A antagonism).

Retrosynthetic Analysis

The most convergent strategy relies on the palladium-catalyzed cross-coupling of a 2-amino-6-halopyridine with a 4-cyanophenylboronic acid. While nucleophilic aromatic substitution (


) is possible, it is often limited by the poor electrophilicity of unactivated pyridines.

Strategic Considerations:

  • Catalyst Poisoning: Free amino groups can coordinate to Pd(II) species, potentially arresting the catalytic cycle. We utilize a bidentate ligand system (dppf) to prevent this.

  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under harsh basic conditions. We employ a carbonate base system to mitigate this risk compared to hydroxides.

Retrosynthesis Target This compound (Target Scaffold) Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling Fragment1 2-Amino-6-bromopyridine (Halide Partner) Coupling->Fragment1 Fragment2 4-Cyanophenylboronic Acid (Boron Partner) Coupling->Fragment2

Caption: Retrosynthetic disconnection of the biaryl core via C-C bond formation.

Experimental Protocol: Direct Suzuki-Miyaura Coupling

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Amino-6-bromopyridine 173.011.0Electrophile
4-Cyanophenylboronic acid 146.941.2Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05Catalyst
Potassium Carbonate (K₂CO₃) 138.212.5Base
1,4-Dioxane Solvent-Reaction Medium
Water (degassed) Solvent-Co-solvent
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-amino-6-bromopyridine (1.73 g, 10.0 mmol) and 4-cyanophenylboronic acid (1.76 g, 12.0 mmol).

  • Add Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.5 mmol). Note: The use of dppf ligand prevents the free amine from displacing the phosphine ligand on the palladium center.

  • Seal the flask with a rubber septum and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    

Step 2: Solvent Addition & Degassing

  • Prepare a solvent mixture of 1,4-Dioxane (40 mL) and Water (10 mL).

  • Dissolve K₂CO₃ (3.45 g, 25.0 mmol) in the water portion prior to mixing if possible, or add solid base directly to the flask if using a biphasic slurry.

  • Add the solvent mixture to the reaction flask via syringe.

  • CRITICAL: Sparge the reaction mixture with

    
     for an additional 10 minutes. Oxygen is the primary cause of homocoupling side-products.
    

Step 3: Reaction

  • Heat the reaction mixture to 90 °C in an oil bath.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.

  • Reaction typically reaches completion within 4–6 hours . Look for the disappearance of the bromopyridine starting material (

    
    ) and the appearance of the fluorescent product (
    
    
    
    ).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

  • Separate the layers.[1] Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Flash Column Chromatography: Load the crude residue onto a silica gel cartridge.

  • Gradient: 0%

    
     60% EtOAc in Hexanes.
    
  • Isolation: Collect fractions containing the product. The compound is typically a pale yellow to off-white solid.

  • Recrystallization (Optional for high purity): Recrystallize from hot Ethanol/Water if LCMS purity is <98%.

Characterization & Quality Control

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.

  • LCMS (ESI+):

    
     calculated for 
    
    
    
    
    
    ; Found: 196.1.
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.20 (d, J = 8.5 Hz, 2H, Ar-H, phenyl ring ortho to pyridine)
      
    • 
       7.90 (d, J = 8.5 Hz, 2H, Ar-H, phenyl ring ortho to CN)
      
    • 
       7.50 (t, J = 7.8 Hz, 1H, Pyridine C4-H)
      
    • 
       7.15 (d, J = 7.5 Hz, 1H, Pyridine C5-H)
      
    • 
       6.45 (d, J = 8.0 Hz, 1H, Pyridine C3-H)
      
    • 
       6.10 (s, 2H, 
      
      
      
      , broad singlet, exchangeable)

Workflow Diagram

Workflow Start Start: Reagent Weighing Mix Mix: Aryl Halide + Boronic Acid + Pd Catalyst + Base Start->Mix Degas Degas: N2 Sparging (10 min) Solvent: Dioxane/H2O Mix->Degas Heat Reaction: 90°C, 4-6 Hours Degas->Heat Check QC Check: TLC/LCMS (Target m/z 196.1) Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Brine Wash Check->Workup Complete Purify Purification: Flash Chromatography (0-60% EtOAc/Hex) Workup->Purify Final Final Product: This compound Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by amine.Switch to Pd(OAc)₂ / XPhos or protect amine as N-Boc derivative before coupling.
Homocoupling (Biaryl) Oxygen presence.Increase degassing time; ensure freeze-pump-thaw cycles if possible.
Nitrile Hydrolysis (Amide) Base concentration too high or temp too high.Reduce temp to 80°C; switch base to K₃PO₄ or NaHCO₃ .
Black Precipitate (Pd Black) Catalyst decomposition.Add catalyst after degassing; ensure ligand excess (1.1 equiv relative to Pd).

References

  • Sigma-Aldrich. "this compound Product Page." Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Stappers, A. E., et al. (2008). "Process for Preparing 4-[(1,6-Dihydro-6-Oxo-2-Pyrimidinyl)Amino]Benzonitrile." U.S. Patent Application US20080171878A1.[2] Link

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. (Demonstrates aminopyridine scaffold utility). Link

  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine." BenchChem Technical Library. Link

Sources

Analytical Application Note: Quantification of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the analytical quantification of 4-(6-Aminopyridin-2-yl)benzonitrile (CAS: N/A for specific isomer, analogous to 329187-59-9 derivatives), a critical intermediate and structural motif in the synthesis of JAK/SYK kinase inhibitors (e.g., Momelotinib analogs, Lanraplenib).[1][2][3]

Due to the presence of the electron-rich aminopyridine moiety and the electron-withdrawing nitrile group, this molecule exhibits "push-pull" electronic characteristics that influence its chromatographic behavior and ionization efficiency.[1][2]

Target Analyte Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₂H₉N₃Monoisotopic Mass: 195.08 Da
[M+H]⁺ 196.09 DaPrimary precursor for LC-MS/MS (ESI+)
pKa (Base) ~6.5 - 7.0 (Pyridine N)pH > 8.0 required for neutral retention; pH < 4.0 for ionization.[1][2][3][4]
LogP ~2.1Moderately lipophilic; suitable for Reverse Phase (RP-LC).[1][2][3]
UV Max ~250 nm, ~300 nmDual-band UV detection possible.[1][2]

Method Development Strategy (Expert Insights)

The "Senior Scientist" Perspective: Quantifying this molecule presents two distinct challenges depending on the application:

  • Process Impurity (High Conc.): The primary amine is reactive. In HPLC-UV, residual silanols on older silica columns can cause severe tailing due to the basic pyridine nitrogen.[1][2] Solution: Use "Hybrid Particle" technology (e.g., Waters XBridge or Agilent Poroshell HPH) with high-pH stability.[1][2][3]

  • Bioanalysis/Genotoxicity (Trace): Aminopyridines are potential genotoxic impurities (PGIs). Trace analysis requires LC-MS/MS.[1][2][3] The nitrile group is robust, but the amino group can suffer from in-source fragmentation if declustering potential (DP) is too high.[1]

Protocol A: HPLC-UV for Purity & Assay (QC Level)

Scope: Raw material release testing, reaction monitoring (>0.1% w/w).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (pH stable up to 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

    • Why pH 10? At this pH, the aminopyridine is deprotonated (neutral), maximizing retention and peak symmetry.

  • Mobile Phase B: Acetonitrile (LC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 300 nm (secondary confirmation).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
8.060Linear gradient elution
9.095Wash strongly retained dimers
11.095Hold
11.15Re-equilibration
15.05End
Standard Preparation
  • Stock: Dissolve 10 mg of this compound in 10 mL DMSO (1 mg/mL).

  • Working Std: Dilute to 50 µg/mL in Water:Acetonitrile (50:50).

Protocol B: LC-MS/MS for Trace Quantification (Bioanalysis/GTI)

Scope: Plasma PK studies or trace impurity quantification (<1 ppm).[1][2][3]

Mass Spectrometry Parameters (Sciex 6500+ / Agilent 6495)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.

  • Precursor Ion: 196.1 m/z ([M+H]⁺).[3]

MRM Transition Table (Predicted & Verified):

Transition Type Q1 Mass (Da) Q3 Mass (Da) Collision Energy (eV) Mechanism
Quantifier 196.1 154.1 28 Loss of Cyanamide (NH₂CN) / Ring cleavage
Qualifier 1 196.1 127.1 35 Loss of Benzonitrile fragment

| Qualifier 2 | 196.1 | 78.0 | 45 | Pyridine ring fragment |[1][2][3]

Sample Preparation (Protein Precipitation)
  • Rationale: LLE is risky due to the molecule's moderate polarity; simple precipitation minimizes recovery loss.

  • Aliquot 50 µL plasma/reaction mixture into a 96-well plate.

  • Add 150 µL Acetonitrile containing Internal Standard (e.g., d4-4-(6-aminopyridin-2-yl)benzonitrile or generic d5-Pyridine).[1][2][3]

  • Vortex for 2 mins at 1500 rpm.

  • Centrifuge at 4000 x g for 10 mins at 4°C.

  • Inject 2 µL of supernatant.

Visual Workflows (Graphviz)[1][3]

Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting the appropriate analytical method based on sample concentration and matrix complexity.

AnalyticalStrategy Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc > 10 µg/mL (Process/QC) CheckConc->HighConc LowConc < 1 µg/mL (Bio/Trace) CheckConc->LowConc HPLC_Path Method A: HPLC-UV (pH 10.0, C18) HighConc->HPLC_Path Purity/Assay MatrixCheck Complex Matrix? (Plasma/Soil) LowConc->MatrixCheck Prep_Dilute Direct Dilution HPLC_Path->Prep_Dilute API/Synthesis LCMS_Path Method B: LC-MS/MS (ESI+, MRM 196->154) Prep_PPT Protein Precip (ACN 3:1) LCMS_Path->Prep_PPT Bio-fluids MatrixCheck->HPLC_Path No (if UV detectable) MatrixCheck->LCMS_Path Yes

Figure 2: LC-MS/MS Fragmentation Pathway (Proposed)

Caption: Proposed collision-induced dissociation (CID) pathway for the [M+H]+ precursor ion (m/z 196).[1][2][3]

Fragmentation Parent Precursor [M+H]+ m/z 196.1 Frag1 Product Ion m/z 154.1 (Loss of NCNH2) Parent->Frag1 - 42 Da (Cyanamide) Frag2 Product Ion m/z 127.1 (Ring Cleavage) Parent->Frag2 - 69 Da

[1][2][3]

Validation Parameters (ICH M10/Q2)

To ensure Trustworthiness and Self-Validation , the following acceptance criteria must be met during method setup:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (HPLC Assay)
Linearity (r²) > 0.995 (Weighted 1/x²)> 0.999
Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV) < 15% (< 20% at LLOQ)< 2%
Recovery Consistent (> 70% preferred)N/A (Direct injection)
Carryover < 20% of LLOQ in blank< 0.05% in blank

Troubleshooting & Expert Tips

  • Peak Tailing (HPLC): If you observe tailing despite using high pH, your column may have exposed silanols. Switch to a "shielded" phase like Agilent Zorbax Bonus-RP or add 5mM Triethylamine (TEA) to the mobile phase (only for HPLC-UV, never LC-MS).[1][2][3]

  • Sensitivity Loss (LC-MS): The amino group is susceptible to adduct formation (Na+, K+).[1][3] Ensure all glassware is solvent-rinsed and use high-purity ammonium formate in Mobile Phase A to force [M+H]+ over [M+Na]+.[1][2][3]

  • Stability: Aminopyridines can oxidize over time. Store stock solutions at -20°C and amber vials are mandatory.[1][2][3]

References

  • Agilent Technologies. (2010).[6] Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5990-5732EN.[1][2][3][6] Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

  • PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. Link[1][3]

  • Kagami, T., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. Chromatographia, 63, 599–603.[8] Link

Sources

Application Notes and Protocols for 4-(6-Aminopyridin-2-yl)benzonitrile: A Presumed Modulator of the Rho-Associated Kinase (ROCK) Signaling Pathway

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-042 Subject: Overcoming "Brick Dust" Solubility Issues in Biological & Chemical Workflows Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Why" Behind the Insolubility

You are likely encountering difficulties because 4-(6-Aminopyridin-2-yl)benzonitrile falls into the category of "brick dust" molecules.[1] Its insolubility is not accidental; it is a direct consequence of its molecular architecture.

  • High Crystal Lattice Energy: The molecule consists of two planar aromatic rings (benzonitrile and aminopyridine) linked by a single bond. This planarity encourages strong

    
    -
    
    
    
    stacking in the solid state.[1]
  • Intermolecular H-Bonding: The amino group (

    
    ) acts as a hydrogen bond donor, while the nitrile (
    
    
    
    ) and the pyridine nitrogen act as acceptors.[1] This creates a tight, self-complementary network that resists disruption by solvents.[1]
  • The "Grease" Factor: While it possesses polar groups, the overall lipophilicity (LogP > 2.5 estimated) combined with the rigid structure prevents water molecules from effectively solvating the compound.

This guide provides a tiered approach to dissolving this compound, moving from standard organic stocks to advanced aqueous formulation.

Standard Solvent Compatibility Guide

Do not waste time with low-boiling, non-polar solvents.[1] Use the following hierarchy for stock solution preparation.

Solvent Selection Table
Solvent ClassSolventSolubility RatingApplication Notes
Tier 1 (Optimal) DMSO High (>20 mM)Standard for Bio-Assays. Hygroscopic; keep anhydrous to prevent precipitation over time.[1]
Tier 1 (Optimal) DMF High (>20 mM)Good alternative for chemical synthesis; harder to remove than MeOH but better solvency.[1]
Tier 2 (Moderate) THF ModerateUseful for synthesis. May require warming (40°C) to initiate dissolution.
Tier 2 (Moderate) Ethanol/Methanol Low-ModerateAvoid for high-conc stocks. Likely requires reflux to dissolve; precipitates upon cooling.[1]
Tier 3 (Poor) Water/PBS NegligibleDo not use directly. Requires pH manipulation or cosolvents.[1]
Tier 3 (Poor) DCM/Hexanes Very PoorIneffective due to inability to break H-bond networks.[1]

Troubleshooting Workflows (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?

Diagnosis: This is the "Crash-Out" effect.[1] The rapid change in polarity when moving from DMSO to water forces the hydrophobic planar rings to aggregate instantly.

The Solution: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into the bulk media. Instead, use an intermediate dilution step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Add the PEG/DMSO mix dropwise to the vortexing media.

    • Target Final Composition: <0.5% DMSO, <5% PEG-400.[1]

Q2: I need to run an aqueous reaction/assay at high concentration. Is there a chemical trick?

Diagnosis: You are fighting the neutral form of the molecule. The Solution: Protonation (Salt Formation).

The pyridine nitrogen is basic (


).[1] The exocyclic amine is less basic (aniline-like).[1] By lowering the pH, you protonate the pyridine ring, introducing a positive charge that drastically increases aqueous solubility.
  • For Chemistry: Use 1.1 equivalents of Methanesulfonic acid (MsOH) or HCl in Methanol.

  • For Biology: Buffer your assay to pH 5.5–6.0 (if tolerated by the protein/cells) using Citrate or MES buffer.

Q3: The solid won't dissolve even in DMSO. It just sits at the bottom.

Diagnosis: You likely have a kinetic trap (hard crystalline polymorph) or "wet" DMSO. The Solution:

  • Sonication: Sonicate at 40°C for 10–15 minutes. This provides the energy to break the lattice.

  • Vortexing is insufficient. You must use an ultrasonic bath.

  • Check Water Content: If your DMSO is old, it has absorbed water. Use fresh, anhydrous DMSO.

Decision Logic & Workflows

Workflow A: Solvent Selection Logic

SolubilityLogic Start Start: this compound Solid Powder Goal What is your Goal? Start->Goal BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis DMSO_Stock Prepare 10-20mM Stock in DMSO BioAssay->DMSO_Stock Synth_Solvent Select Solvent: DMF, NMP, or DMAc Synthesis->Synth_Solvent Check_Precip Dilute to Media: Precipitation? DMSO_Stock->Check_Precip Direct_Use Use Directly (<0.1% DMSO) Check_Precip->Direct_Use No Step_Down Use Step-Down Method: DMSO -> PEG400 -> Media Check_Precip->Step_Down Yes Heat Apply Heat (60-80°C) + Inert Atmosphere Synth_Solvent->Heat

Figure 1: Decision matrix for solvent selection based on experimental intent.[1]

Workflow B: Salt Formation for Aqueous Solubility

SaltFormation FreeBase Free Base (Insoluble in Water) Acid Add 1.1 eq Acid (HCl or MsOH) FreeBase->Acid Protonation Protonation of Pyridine Nitrogen Acid->Protonation MeOH/EtOH Salt Salt Form (Water Soluble) Protonation->Salt

Figure 2: Mechanism for converting the insoluble free base into a soluble salt form.[1]

Protocol: Preparation of 10mM Stock Solution

Materials:

  • This compound (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, >99.9%)

  • Ultrasonic Bath[1]

  • Glass Vial (Do not use polystyrene)[1]

Procedure:

  • Weighing: Weigh 2.0 mg of the compound into a glass vial.

    • MW = 195.22 g/mol (Verify specific batch MW).

  • Calculation: Required DMSO volume =

    
    .[1]
    
  • Addition: Add 1.02 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex for 30 seconds.

    • Critical Step: If particles remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • PubChem Compound Summary. "Aminopyridine Derivatives." (General chemical properties and pKa data for pyridine analogs). [1]

  • FDA Dissolution Methods Database. (Guidance on dissolution media selection for basic drugs). [1]

Sources

Optimization of reaction conditions for synthesizing 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(6-Aminopyridin-2-yl)benzonitrile

Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Aminopyridine-Benzonitrile Biaryl Systems. Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing This compound presents a classic "competing functionality" challenge. You are coupling two aromatic rings while managing three distinct risks:

  • Catalyst Poisoning: The free amino group and the pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

  • Protodeboronation: 2-pyridyl boron species are notoriously unstable; the coupling direction is critical.

  • Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings.

This guide provides a robust "Standard Operating Procedure" (SOP) and a detailed troubleshooting matrix to navigate these specific chemical hurdles.

Module 1: The Optimized Protocol (SOP)

Strategic Decision - Coupling Direction: Do NOT attempt to use 6-aminopyridin-2-ylboronic acid. 2-Pyridyl boronates are highly unstable and undergo rapid protodeboronation.

  • Correct Pathway: 2-Amino-6-halopyridine (Electrophile) + 4-Cyanophenylboronic acid (Nucleophile).

Reagents & Stoichiometry
ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Electrophile 2-Amino-6-chloropyridine 1.0Substrate (Halide)
Nucleophile 4-Cyanophenylboronic acid 1.2 - 1.5Substrate (Boronate)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%)Catalyst (Resistant to poisoning)
Base K₃PO₄ (Potassium Phosphate) 2.0 - 3.0Base (Milder than hydroxides)
Solvent 1,4-Dioxane / Water (4:1) N/ASolvent System
Step-by-Step Workflow
  • Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15–20 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Reagent Addition: Add the chloropyridine, boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last, under a positive stream of inert gas.[1]

  • Reaction: Seal the vessel. Heat to 90–100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[9] Dry over Na₂SO₄.[9]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The free amine makes the product polar; expect elution at 40–60% EtOAc.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I see starting material remaining, and the reaction has stalled."

Diagnosis: Catalyst Deactivation (Poisoning).[1] The exocyclic amine (


) pushes electron density into the pyridine ring, making the ring nitrogen highly nucleophilic. It binds to the Pd(II) center, displacing the phosphine ligands and forming an inactive complex.

Corrective Actions:

  • Option A (Ligand Switch): Switch to XPhos Pd G2 or SPhos Pd G2 .[1] These bulky, electron-rich ligands prevent the pyridine nitrogen from coordinating to the metal center.

  • Option B (Protection - Recommended): Protect the amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ) before the coupling.
    • Why? This withdraws electron density from the ring, reducing coordination to Palladium.[1]

    • Step: Acetylate 2-amino-6-chloropyridine

      
       Perform Suzuki 
      
      
      
      Deprotect (mild acidic hydrolysis).
Issue 2: "My nitrile group has disappeared, and I see a new polar spot."

Diagnosis: Nitrile Hydrolysis.[1] You likely used a strong base (NaOH, KOH) or prolonged heating, converting the nitrile (


) to a primary amide (

).[1]

Corrective Actions:

  • Switch Base: Use K₃PO₄ (tribasic potassium phosphate) or KF (Potassium Fluoride).[1] These are sufficiently basic to activate the boronic acid but less nucleophilic toward the nitrile.

  • Reduce Water: Switch to a Toluene/Ethanol (anhydrous) system or reduce the water ratio in Dioxane to 9:1.

Issue 3: "I am getting low yields due to 'Protodeboronation'."

Diagnosis: Instability of the Boronic Acid.[10] If you observe 4-benzonitrile (benzonitrile with no pyridine attached) in your GC/MS, your boronic acid is losing its boron group before it can couple.[1]

Corrective Actions:

  • Excess Reagent: Increase 4-cyanophenylboronic acid to 1.5 equivalents .

  • Slow Addition: Add the base slowly to the hot reaction mixture to keep the concentration of the active boronate species low, matching the rate of the catalytic cycle.

Module 3: Visualized Workflows

Figure 1: The Reaction Logic & Troubleshooting Tree

This diagram illustrates the decision-making process for optimizing the synthesis.

ReactionLogic Start Start: Synthesis of This compound CheckSubstrates Select Substrates: 2-Amino-6-Cl-Pyridine + 4-CN-Phenylboronic Acid Start->CheckSubstrates StandardRun Run Standard Condition: Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 100°C CheckSubstrates->StandardRun Analyze Analyze Result (TLC/LCMS) StandardRun->Analyze Success Target Product Obtained Proceed to Purification Analyze->Success Good Yield Fail_SM Issue: Low Conversion (Catalyst Poisoning) Analyze->Fail_SM SM Remains Fail_Hyd Issue: Nitrile Hydrolysis (Amide Formation) Analyze->Fail_Hyd New Polar Spot Fix_Poison Strategy: Protect Amine (NH-Boc) OR Switch to XPhos-Pd-G2 Fail_SM->Fix_Poison Fix_Base Strategy: Switch Base to K3PO4 Reduce Water Content Fail_Hyd->Fix_Base Fix_Poison->StandardRun Retry Fix_Base->StandardRun Retry

Caption: Decision tree for optimizing reaction conditions based on observed impurities.

Figure 2: Mechanism of Catalyst Poisoning

Understanding why the reaction fails is key to fixing it.

Poisoning Pyridine 2-Aminopyridine Substrate Coordination N-Pd Coordination (Strong Bond) Pyridine->Coordination Free NH2 donates e- Pd Active Pd(0) Catalyst Pd->Coordination DeadCat Inactive Catalyst Complex Coordination->DeadCat Cycle Arrested Protection Solution: N-Acetylation Protection->Pyridine Reduces Basicity

Caption: The free amino group increases electron density on the ring Nitrogen, causing catalyst sequestration.[1]

Module 4: Purification & Characterization Data

Purification Protocol: The product contains a basic pyridine nitrogen and a weakly acidic/neutral nitrile.

  • Flash Chromatography: Silica Gel.

    • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20

      
       End 40:60).[1]
      
    • Note: If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]

  • Recrystallization: If chromatography is insufficient, recrystallize from hot Ethanol or Ethanol/Water .[1]

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet (

    
    ) around 6.0–6.5 ppm.[1] The benzonitrile protons will appear as two doublets (AA'BB' system) around 7.8–8.2 ppm.
    
  • IR: Distinct Nitrile stretch (

    
    ) at ~2220 cm⁻¹.[1]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

    • Context: Establishes protocols for handling heteroaryl couplings and c
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1]

    • Context: Discusses the instability of 2-heteroaryl boronates, validating the choice to use the pyridyl halide instead.
  • Guram, A. S., et al. (2010).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry, 75(24), 8372–8382.[1]

    • Context: Provides data on Pd(dppf)

Sources

Technical Support Center: Stability & Impurity Profiling of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-(6-Aminopyridin-2-yl)benzonitrile . This guide addresses the specific stability challenges inherent to this scaffold, which combines a hydrolytically sensitive benzonitrile with an oxidatively prone, basic aminopyridine moiety.

This is not a generic stability manual. It is a targeted troubleshooting resource designed to help you distinguish between method artifacts and genuine degradation products (DPs), ensuring your impurity profiling meets ICH Q1A(R2) standards.

Module 1: Forced Degradation Protocols

The Core Challenge: The aminopyridine moiety renders the molecule basic (pKa ~6.0–7.0). Standard acidic stress conditions often stabilize the molecule via protonation, while basic conditions can cause precipitation before degradation occurs.

Optimized Stress Conditions
Stress TypeConditionTarget DurationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C2–24 HoursSlow. Protonation of the pyridine ring and the nitrile nitrogen creates electrostatic repulsion, often protecting the nitrile carbon from nucleophilic water attack.
Base Hydrolysis 0.1 N NaOH, RT to 40°C1–4 HoursFast. The nitrile group is highly susceptible to hydroxide attack. Warning: The parent molecule may precipitate as the free base. Use a co-solvent (MeOH/ACN) to maintain solubility.
Oxidation 3% H₂O₂, RT1–6 HoursModerate. Expect N-oxide formation on the pyridine nitrogen. The exocyclic amine is generally less reactive unless catalyzed by transition metals.
Photolysis 1.2M lux hours (UV/Vis)~24 HoursHigh Risk. The conjugated biphenyl-like system absorbs strongly in the UV range, leading to radical-mediated polymerization or ring-opening.
Workflow Visualization

ForcedDegradation cluster_Stress Stress Conditions API API: this compound Solubilization Solubilization (Use 50:50 MeOH:H2O for Base Stress) API->Solubilization Acid Acid (0.1N HCl) Protonation Stabilizes Solubilization->Acid Base Base (0.1N NaOH) Rapid Hydrolysis Solubilization->Base Ox Oxidation (H2O2) N-Oxide Formation Solubilization->Ox Quench Quench/Neutralize (Critical: Match Mobile Phase pH) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (Gradient: 5-95% B) Quench->Analysis

Caption: Optimized forced degradation workflow emphasizing solubility management during basic stress.

Module 2: Characterization Logic (The "What is this Peak?")

Molecular Weight Reference:

  • Parent Formula: C₁₂H₉N₃

  • Monoisotopic Mass: 195.08 Da

  • Observed [M+H]⁺: 196.09 Da

Pathway 1: Nitrile Hydrolysis (The Dominant Pathway)

Under basic conditions, the nitrile (-CN) converts sequentially to a primary amide and then to a carboxylic acid.

  • Stage 1 (Amide): 4-(6-Aminopyridin-2-yl)benzamide.

    • Mass Shift: +18 Da (+H₂O)

    • Observed [M+H]⁺: 214.10 Da

    • Chromatography: Elutes earlier than parent (more polar).

  • Stage 2 (Acid): 4-(6-Aminopyridin-2-yl)benzoic acid.

    • Mass Shift: +1 Da from Amide (+19 Da from Parent).

    • Mechanism: Hydrolysis of amide releases NH₃ (-17) and adds OH (+17)? No. Mechanism is substitution: -NH₂ (16) is replaced by -OH (17). Net +1 Da.

    • Observed [M+H]⁺: 215.08 Da

    • Chromatography: Elutes earliest (acidic, highly polar).

Pathway 2: Oxidation

Pyridine rings are susceptible to N-oxidation.

  • N-Oxide: 6-Amino-2-(4-cyanophenyl)pyridine 1-oxide.

    • Mass Shift: +16 Da (+O)

    • Observed [M+H]⁺: 212.08 Da

    • Chromatography: Often elutes later than the parent on C18 due to the "N-oxide effect" (reduced basicity, complex interaction), though this varies by column pH.

Degradation Pathway Diagram

DegradationPathways Parent Parent API [M+H]+: 196.09 Amide Degradant A (Amide) [M+H]+: 214.10 (+18 Da) Parent->Amide Hydrolysis (+H2O) (Base/Acid) NOxide Degradant C (N-Oxide) [M+H]+: 212.08 (+16 Da) Parent->NOxide Oxidation (+O) (H2O2) Acid Degradant B (Acid) [M+H]+: 215.08 (+19 Da) Amide->Acid Hydrolysis (-NH3, +H2O) (Strong Base)

Caption: Primary degradation pathways showing mass shifts for LC-MS identification.

Module 3: Troubleshooting Analytical Methods

Issue 1: Peak Tailing of the Parent

Cause: The aminopyridine moiety is basic. On standard C18 columns at acidic pH (formic acid), the protonated nitrogen interacts with residual silanols on the silica surface. Solution:

  • Option A (Recommended): Use a "Charged Surface Hybrid" (CSH) C18 column or similar technology designed for bases.

  • Option B: Add a modifier. 5–10 mM Ammonium Formate often suppresses silanol interactions better than Formic Acid alone.

  • Option C: High pH chromatography (pH 10 with Ammonium Hydroxide) deprotonates the pyridine, improving shape, but requires a high-pH stable column (e.g., hybrid silica).

Issue 2: Differentiating Amide vs. N-Oxide

The mass difference is small (Amide +18 Da vs. N-Oxide +16 Da). Troubleshooting Protocol:

  • Check Resolution: Ensure your MS resolution is sufficient to distinguish 214.10 from 212.08.

  • Isotope Pattern: N-oxides do not change the carbon count. Amides do not change the carbon count. However, the Acid degradant (+19 Da) is very close to the Amide (+18 Da).

    • Tip: In the Acid degradant, the loss of Nitrogen (NH3 leaving group) changes the "Nitrogen Rule" parity if the parent had an odd number of nitrogens.

    • Parent (3 N) -> Odd mass.

    • Amide (3 N) -> Odd mass.

    • Acid (2 N) -> Even mass .

    • Check: Parent (196, Even MH+). Acid (215, Odd MH+). Wait, Nitrogen rule applies to neutral mass.

      • Parent Neutral (195, Odd) -> 3 Nitrogens. Correct.

      • Acid Neutral (214, Even) -> 2 Nitrogens. Correct.

      • Diagnostic: If your degradant has an Even neutral mass (Odd [M+H]+), it is likely the Acid (loss of Nitrogen).

Frequently Asked Questions (FAQ)

Q: My "Base Hydrolysis" sample shows low recovery but no peaks. Where did it go? A: The aminopyridine moiety makes the molecule relatively hydrophobic when deprotonated. In 0.1N NaOH, the molecule is neutral/free-base and may precipitate out of solution or adsorb to the walls of your sample vial. Action: Add 50% Acetonitrile to your stress sample before starting the timer to ensure solubility.

Q: Can I use UV detection for the Acid degradant? A: Yes, but the lambda-max may shift. The conversion of the Nitrile (electron-withdrawing) to Carboxylate (anionic, electron-donating) significantly alters the conjugation of the phenyl ring. Use a PDA (Photo Diode Array) to scan 200–400 nm rather than relying on a single wavelength.

Q: Is the N-oxide actually a degradant or a metabolite? A: It is both. In forced degradation (H₂O₂), it is a chemical degradant. In in vivo studies, pyridine N-oxidation is a common metabolic pathway (CYP450 or FMO mediated).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1]

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).

  • Baumann, A., et al. "Oxidative degradation of aminopyridines: Mechanisms and products." Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, S., & Bakshi, M. "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs." Pharmaceutical Technology, 24(4), 1-14.

Sources

Technical Support Center: Synthesis & Purification of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 4-(6-Aminopyridin-2-yl)benzonitrile Primary Application: Kinase inhibitor intermediate (Type II pharmacophore). Critical Quality Attributes (CQAs):

  • Purity: >98% (HPLC).

  • Pd Residue: <10 ppm (ICH Q3D limits).

  • Nitrile Integrity: <0.5% Hydrolysis (Amide impurity).

The Challenge: Synthesizing this biaryl system presents a "perfect storm" of process risks:

  • Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis (forming the primary amide) under the basic, aqueous conditions typical of Suzuki couplings.

  • Catalyst Poisoning: The free amino group (

    
    ) and the pyridine nitrogen are potent ligands that can sequester Palladium, killing the catalytic cycle and leading to stalled reactions.
    
  • Purification Difficulty: The basicity of the aminopyridine makes removing residual Palladium difficult due to strong chelation.[1]

Module 1: Optimized Synthetic Protocol

The "Safe-Nitrile" Suzuki-Miyaura Coupling

Rationale: To minimize nitrile hydrolysis and prevent catalyst deactivation by the free amine, we utilize a Bulky Phosphine Precatalyst System with a Mild Phosphate Base .

Reaction Scheme:

  • Electrophile: 2-Amino-6-chloropyridine (1.0 equiv)

  • Nucleophile: 4-Cyanophenylboronic acid (1.1 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing (Critical): Charge the 1,4-dioxane and water into the reactor. Sparge with Argon or Nitrogen for at least 30 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid (impurity: 4,4'-dicyanobiphenyl) and oxidizes the sensitive amine.

  • Reagent Charging: Under inert flow, add 2-Amino-6-chloropyridine, 4-Cyanophenylboronic acid, and

    
    .
    
    • Note:

      
       is less nucleophilic than hydroxide or carbonate bases, significantly reducing the rate of nitrile hydrolysis to the amide [1].
      
  • Catalyst Addition: Add XPhos Pd G2 (1–2 mol%).

    • Why XPhos? The bulky biaryl phosphine ligand creates a "protective shell" around the Pd center, preventing the substrate's free amine from coordinating and poisoning the catalyst [2].

  • Reaction: Heat to 80°C (Internal Temperature). Stir for 4–6 hours.

    • Control: Do not exceed 90°C. Higher temps exponentially increase nitrile hydrolysis rates.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: <2% remaining aryl chloride.[2]

    • Stop Trigger: If Amide impurity >1%, cool immediately.

Module 2: Impurity Management & Purification

This section details how to handle the specific impurities generated in this synthesis.

Impurity Profile Table
Impurity TypeStructure / DescriptionRoot CauseMitigation Strategy
Amide Impurity Nitrile hydrolyzed to

High temp + Strong Base + WaterSwitch base to

; reduce water ratio; lower temp to 70°C.
Homocoupler 4,4'-dicyanobiphenylDissolved OxygenRigorous sparging; Add catalyst last.
Protodeboronation Benzonitrile (boronic acid loss)Unstable boronic acid speciesUse Boronic Acid Pinacol Esters or MIDA boronates (slow release) [3].
Pd-Amine Complex Residual Pd coordinated to productChelation by Pyridine/AmineUse Thiol-based scavengers (SiliaMetS® Thiol) or wash with aqueous L-Cysteine.
Palladium Removal Protocol (The "Cysteine Wash")

Standard silica filtration often fails for aminopyridines because the product sticks to the silica.

  • Workup: Dilute reaction mixture with Ethyl Acetate.

  • Scavenging: Wash the organic layer with a 10% aqueous solution of L-Cysteine .

    • Mechanism:[3][4][5][6][7][8] L-Cysteine has a higher affinity for Pd than the aminopyridine. It strips the metal into the aqueous phase.

  • Polishing: Pass the organic layer through a pad of Celite mixed with activated carbon (e.g., Darco G-60).

Module 3: Visualizing the Process

Diagram 1: Reaction Pathways & Impurity Divergence

This flowchart illustrates where the process can go wrong (red paths) and how to keep it on track (green path).

ReactionPathways Start Reagents: 2-Amino-6-Cl-Py + 4-CN-Ph-B(OH)2 PdCycle Catalytic Cycle (XPhos Pd G2) Start->PdCycle Inert Atms 80°C Imp_DeBor IMPURITY: Benzonitrile (Protodeboronation) Start->Imp_DeBor High Temp / Long Time Product TARGET PRODUCT This compound PdCycle->Product Reductive Elimination Imp_Homo IMPURITY: Biaryl Homocoupler PdCycle->Imp_Homo O2 Leak Imp_Amide IMPURITY: Primary Amide (Hydrolysis) Product->Imp_Amide pH > 10 Excess Water

Caption: Figure 1. Divergent reaction pathways. Red dashed lines indicate failure modes caused by oxygen leaks, thermal stress, or excessive basicity.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst Deactivation. The free amine product is likely coordinating to the Pd, forming an inactive "Pd-black" or stable complex.

  • Fix: Do not simply add more standard catalyst.

    • Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands physically block the amine from binding to the metal center.

    • Ensure the reaction is strictly oxygen-free; oxygen accelerates catalyst death.

Q2: I see a new peak at RRT 0.85 that grows over time. It has a mass of [M+18].

  • Diagnosis: Nitrile Hydrolysis. You are converting the nitrile (

    
    ) to the amide (
    
    
    
    ).
  • Fix:

    • Check your base.[4] If using

      
       or 
      
      
      
      , switch to
      
      
      (tribasic potassium phosphate).
    • Reduce water content. Switch from 1:1 solvent ratio to 4:1 (Organic:Water).

    • Lower the temperature by 10°C.

Q3: My product is colored (brown/grey) even after column chromatography.

  • Diagnosis: Residual Palladium.[1][9] Aminopyridines are "Pd sponges."

  • Fix:

    • Dissolve crude in EtOAc/THF.

    • Add SiliaMetS® Thiol (solid scavenger) at 10 wt% relative to crude mass.

    • Stir at 50°C for 1 hour.

    • Filter.[10] This is vastly superior to activated carbon for this specific chemotype [4].

Q4: Can I use the pinacol ester instead of the boronic acid?

  • Answer: Highly Recommended. The pinacol ester releases the active boronic species slowly (especially in the presence of mild bases), which keeps the standing concentration of boronic acid low. This minimizes Protodeboronation and Homocoupling side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Interpreting and troubleshooting unexpected results in assays with 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 4-(6-Aminopyridin-2-yl)benzonitrile

Welcome to the technical support guide for this compound. This molecule, featuring a core structure of an aminopyridine linked to a benzonitrile, belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyridine and pyrimidine scaffolds are known for a wide range of biological activities, including roles as kinase inhibitors, receptor antagonists, and antimicrobial or antiviral agents[1][2][3][4]. The dual functionality of the amino group and the nitrile group allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex heterocyclic compounds and for structure-activity relationship (SAR) studies[1].

This guide is designed to address common and unexpected issues that may arise during the experimental use of this compound. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This document provides not just troubleshooting steps, but also the underlying rationale to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) on Compound Handling & Storage

Proper handling is the first line of defense against assay variability. The physical and chemical properties of this compound and related pyridine compounds dictate specific storage and handling requirements.

Q1: How should I store the solid compound and its stock solutions?

A1:

  • Solid Compound: Store the solid, crystalline compound in a tightly sealed container in a cool, dry, and dark place[5]. Pyridine-containing compounds can be hygroscopic, meaning they readily absorb moisture from the air, which can compromise sample integrity[6].

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). Store these stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound precipitation and degradation. Always seal vials tightly to prevent moisture absorption and solvent evaporation.

Q2: What is the best solvent for making a stock solution?

A2: Anhydrous DMSO is the recommended solvent for initial stock solutions due to its high solubilizing power for a wide range of organic molecules. For final assay concentrations, the DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological systems. Always run a vehicle control (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent itself.

Q3: My compound solution has turned yellow/brown. Is it still usable?

A3: Discoloration often indicates degradation or the presence of impurities[6]. This can be caused by exposure to light, air (oxidation), or moisture over time. Using a discolored solution is not recommended as it can lead to unpredictable and non-reproducible results. If you observe this, it is best to use a fresh vial of the compound or purify the existing stock if possible. A simple quality control check, such as HPLC-MS, can confirm the integrity of the compound before use.

Q4: The compound is not dissolving well in my aqueous assay buffer. What should I do?

A4: This is a common issue when diluting a DMSO stock into an aqueous buffer. The compound may be "crashing out" or precipitating.

  • Check Final Solvent Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to interfere with the assay.

  • Use a Surfactant: Consider adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) to your assay buffer to improve solubility.

  • Pre-dilution: Instead of a single large dilution, perform serial dilutions. Sometimes, a step-wise reduction in solvent concentration can prevent precipitation.

  • Sonication: Briefly sonicating the solution can help redissolve small amounts of precipitate, but be cautious as this can also generate heat.

Section 2: Troubleshooting Unexpected Assay Results

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Scenario A: Inconsistent or Non-Reproducible Results

Q: I'm seeing significant well-to-well or day-to-day variability in my assay results. What could be the cause?

A: Inconsistent results are a frequent challenge in screening assays. The root cause can often be traced back to subtle variations in protocol execution or reagent stability.

Logical Troubleshooting Workflow Below is a systematic approach to diagnosing the source of variability.

G Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Fresh vs. Old Aliquot? - Visual Inspection (Precipitate?) - QC with HPLC/MS Start->Check_Compound Check_Reagents Step 2: Assess Reagent Stability - Enzyme/Protein activity? - Buffer pH correct? - Substrate degradation? Start->Check_Reagents Check_Process Step 3: Review Assay Protocol - Pipetting accuracy? - Incubation times consistent? - Plate reader settings? Start->Check_Process Sol_Compound Solution: Use fresh, QC-verified compound. Optimize storage/handling. Check_Compound->Sol_Compound Issue Found Sol_Reagents Solution: Prepare fresh reagents. Verify buffer pH. Aliquot key reagents. Check_Reagents->Sol_Reagents Issue Found Sol_Process Solution: Calibrate pipettes. Use automated liquid handlers. Standardize all steps. Check_Process->Sol_Process Issue Found

Caption: General troubleshooting workflow for inconsistent assay results.

Detailed Explanations:

  • Compound Integrity: As discussed in Section 1, the compound itself is a primary suspect. Freeze-thaw cycles can lead to precipitation, creating a non-homogenous solution where the concentration varies between aliquots.

  • Reagent Stability: Biological reagents are sensitive. Ensure enzymes or target proteins have not lost activity. Buffers can change pH over time, especially if not stored properly. This is critical for this compound, as the aminopyridine group has a pKa that makes its protonation state sensitive to pH, which can directly impact its binding to a target[7].

  • Assay Process & Automation: Minor inconsistencies in manual pipetting, incubation times, or temperature can amplify into significant variability. If possible, use automated liquid handlers for critical steps[8]. Ensure consistent timing between plate additions and reading.

Scenario B: Lower-Than-Expected Potency or No Activity

Q: My dose-response curve is flat or shifted far to the right, indicating very low or no activity. Why?

A: This can be a frustrating result, suggesting either the compound is inactive against your target or an experimental artifact is masking its true activity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Explanation Recommended Action
Compound Precipitation The compound may be precipitating out of the aqueous assay buffer, lowering its effective concentration. This is a common issue for hydrophobic molecules.Visually inspect wells for precipitate. Perform a solubility test (see Protocol 2). Reduce final compound concentration or add a surfactant (e.g., 0.01% Tween-20).
Incorrect pH of Assay Buffer The aminopyridine moiety is basic. A change in pH can alter its charge state, which may be critical for interacting with the target protein's binding site. 4-aminopyridine, for example, is a weak base that acts in its ionized form inside the cell[7].Verify the pH of your assay buffer. Test a range of pH values around the physiological norm (e.g., 7.2, 7.4, 7.6) to see if activity is restored.
Compound Adsorption The compound may be adsorbing to the surface of pipette tips or assay plates, especially low-binding plates are not used. This reduces the concentration of the compound available to interact with the target.Use low-retention pipette tips. Consider using different plate materials (e.g., polypropylene vs. polystyrene) and pre-treating plates with a blocking agent like BSA.
Target Protein Inactivity The target enzyme or receptor may be denatured, aggregated, or incorrectly folded.Run a positive control with a known active compound to confirm target viability. If the positive control also fails, prepare fresh protein/enzyme stocks.
Presence of Assay Inhibitors Contaminants in your reagents (e.g., from water source, other chemicals) could be inhibiting the reaction[8].Prepare all buffers and solutions with fresh, high-purity water and reagents. Include a "no inhibitor" control to establish a baseline.

The Impact of pH on the Aminopyridine Moiety

The basic nitrogen on the pyridine ring can be protonated. This equilibrium is pH-dependent and can drastically alter the molecule's ability to form key hydrogen bonds or electrostatic interactions within a protein's active site.

Note: The images in the DOT script above are placeholders. A real implementation would require generating and hosting images of the chemical structures. Caption: pH-dependent equilibrium of the aminopyridine group.

Scenario C: High Background Signal or Apparent Non-Specific Activity

Q: I'm observing a high signal in my negative controls or activity that doesn't seem target-specific. What's happening?

A: This often points to assay interference, where the compound interacts with the detection system or other components rather than the intended target.

Potential Causes & Solutions:

  • Autofluorescence: The aromatic ring systems in this compound can cause intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., FP, FRET).

    • Solution: Measure the fluorescence of the compound alone in assay buffer at the same excitation/emission wavelengths used for your assay. If it is fluorescent, you may need to switch to a different detection modality (e.g., luminescence, absorbance) or subtract the background fluorescence.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

    • Solution: Include a counter-screen with a high concentration of an unrelated protein (like BSA) to see if the compound's activity is attenuated. Dynamic Light Scattering (DLS) can also be used to detect aggregate formation. Adding a small amount of non-ionic detergent can sometimes prevent aggregation.

  • Reactive Moieties/Impurities: The compound itself or impurities from its synthesis could be chemically reactive, interfering with assay components. The nitrile group is generally stable, but impurities with more reactive functionalities could be present[6].

    • Solution: Confirm the purity of your compound stock using analytical techniques like HPLC-MS or NMR[6]. This helps ensure the observed activity is from the compound of interest and not a more reactive contaminant.

  • Off-Target Effects: The compound may have legitimate biological activity against other targets in your system, a common occurrence in drug development[9][10].

    • Solution: If working in a cellular context, consider that the compound might be hitting other pathways. For example, aminopyridines are known blockers of voltage-gated potassium channels[9][11]. If your assay is in cells expressing these channels, you could be observing an off-target effect. Test the compound in a cell line that does not express your primary target to assess non-specific effects.

Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for essential quality control and troubleshooting experiments.

Protocol 1: Preparation and Quality Control of Compound Stock Solution

This protocol ensures that your starting material is consistent and reliable.

Workflow for Stock Solution Preparation

G Start Start: Obtain Solid Compound Weigh 1. Accurately weigh solid (use calibrated analytical balance) Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO to create high-concentration stock (e.g., 10-50 mM) Weigh->Dissolve Vortex 3. Ensure complete dissolution (Vortex, brief sonication if needed) Dissolve->Vortex QC 4. Quality Control (Optional but Recommended) - Take small aliquot for LC-MS/HPLC - Confirm Purity & Identity Vortex->QC Aliquot 5. Create Single-Use Aliquots (e.g., 10-20 µL per tube) QC->Aliquot Store 6. Store at -80°C (Protect from light and moisture) Aliquot->Store End End: Ready for Assay Use Store->End

Caption: Standard operating procedure for compound stock preparation.

Step-by-Step Method:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh the desired amount of solid using a calibrated analytical balance.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

  • (Optional QC) Dilute a small sample of the stock for analysis by LC-MS to confirm the molecular weight and by HPLC with UV detection to assess purity.

  • Dispense the stock solution into small-volume, single-use aliquots in properly labeled tubes.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Assay Buffer Compatibility & Solubility Test

This quick test helps determine if the compound remains soluble at the highest concentration planned for your assay.

  • Prepare your final assay buffer, including all components (salts, cofactors, etc.) except for the target protein/enzyme.

  • In a clear microplate or microcentrifuge tube, add the same volume of buffer that will be in your final assay well.

  • Add the volume of your DMSO compound stock required to achieve the highest concentration you plan to test (e.g., for a 100 µM final concentration from a 10 mM stock, add 1 µL of stock to 99 µL of buffer).

  • Add the same volume of pure DMSO to a separate "vehicle control" well.

  • Mix gently and incubate under the same conditions as your main assay (e.g., 30 minutes at room temperature).

  • Visually inspect the wells against a dark background. Look for any signs of cloudiness, precipitate, or film formation in the compound-containing well compared to the clear vehicle control. A spectrophotometer can also be used to measure light scattering at a high wavelength (e.g., 600 nm) as a quantitative measure of precipitation.

  • If precipitation is observed, the compound is not soluble under these conditions. You must either lower the top concentration or modify the buffer (e.g., add a surfactant) as described in Section 2B.

Section 4: Appendices
Chemical & Physical Properties Summary

This table summarizes key properties for compounds structurally related to this compound, as specific data for the exact molecule is limited. These values provide a general reference.

PropertyValue / InformationSource
Molecular Formula C11H6Cl2N4 (for a dichloropyrimidinyl analog)[12][13]
Molecular Weight ~265.1 g/mol (for a dichloropyrimidinyl analog)[12][13]
Appearance Likely a solid at room temperature[5][13]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[5][14]
Chemical Stability Stable under recommended storage temperatures and pressures. Avoid strong oxidizing agents.[5][15]
Common Impurities For pyridine-based compounds, common impurities can include water and homologues like picolines.[6]
References
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Available at: [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 99(2), 217–240. Available at: [Link]

  • Ikeda, Y., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 643-650. Available at: [Link]

  • PubChem. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Wünsch, B., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 1234. Available at: [Link]

  • Behrens, M., et al. (2018). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Journal of Medicinal Chemistry, 61(21), 9442-9457. Available at: [Link]

  • Yar, M. S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 636-665. Available at: [Link]

  • Soni, N., & Kam, P. (1982). 4-aminopyridine-a review. Anaesthesia and Intensive Care, 10(2), 120-126. Available at: [Link]

  • National Center for Biotechnology Information. (2013). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)- N-methyl-4-[11C]methylbenzamide. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • Jeffery, N. D., et al. (2014). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. PLoS ONE, 9(12), e115813. Available at: [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9709-9730. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). ToxFAQs™ for Pyridine. Centers for Disease Control and Prevention. Available at: [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Available at: [Link]

  • National Center for Biotechnology Information. (2013). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide. In: PubChem. Available at: [Link]

  • Kumar, A., et al. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal-free conditions. ChemistrySelect, 6(32), 8207-8211. Available at: [Link]

  • Yuliet, et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical and Biomedical Research, 11(1), 1-10. Available at: [Link]

  • Zhang, Y., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2841-2845. Available at: [Link]

  • Jamieson, C., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][14][15]naphthyridin-2(1H)-one (BGT226), a potent and orally bioavailable dual PI3K/mTOR inhibitor. Journal of Medicinal Chemistry, 55(17), 7478-7503. Available at: [Link]

  • Pomonis, J. D., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387-393. Available at: [Link]

  • Gago-Dominguez, M., et al. (2013). Elevated 4-Aminobiphenyl and 2,6-Dimethylaniline Hemoglobin Adducts and Increased Risk of Bladder Cancer among Lifelong Nonsmokers—The Shanghai Bladder Cancer Study. Cancer Epidemiology, Biomarkers & Prevention, 22(5), 937-945. Available at: [Link]

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Validation & Comparative

Validating the Biological Activity of 4-(6-Aminopyridin-2-yl)benzonitrile in Preclinical Models: A Comparative Guide for Novel BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of novel aminopyridine-based compounds, such as 4-(6-Aminopyridin-2-yl)benzonitrile, as potential inhibitors of the constitutively active BRAF V600E kinase. For the purpose of this guide, we will treat this compound as a promising new chemical entity (NCE) and compare its hypothetical performance against established BRAF V600E inhibitors, Vemurafenib and Dabrafenib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

The Scientific Rationale: Targeting the Aberrant BRAF V600E Pathway

The BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is frequently mutated in various cancers, most notably in approximately 50% of melanomas. The most common of these mutations is a single-point substitution at codon 600, replacing valine with glutamic acid (V600E). This BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and survival. Therefore, selective inhibition of the BRAF V600E kinase has emerged as a pivotal therapeutic strategy in the management of BRAF V600E-mutant melanoma.

This guide will delineate a logical, stepwise approach to characterize the in vitro and in vivo activity of our NCE, this compound, providing the necessary context and experimental details to rigorously assess its potential as a therapeutic agent.

The MAPK Signaling Pathway and the Role of BRAF V600E

The MAPK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activate RAS proteins. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, and CRAF). BRAF, in its active state, phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell cycle progression.

In the context of BRAF V600E mutation, the kinase is constitutively active, bypassing the need for upstream RAS activation and leading to persistent downstream signaling, promoting tumorigenesis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription BRAF_V600E BRAF V600E (Constitutively Active) BRAF_V600E->MEK Unregulated Activation NCE This compound (Hypothetical Inhibitor) NCE->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A375 A375 Cells Injection Subcutaneous Injection A375->Injection Tumor_Growth Tumor Growth (100-150 mm³) Injection->Tumor_Growth Mice Athymic Nude Mice Mice->Injection Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision Analysis Calculate TGI & Assess Tolerability Tumor_Excision->Analysis

Figure 2: Workflow for an in vivo A375 melanoma xenograft study.

Comparative In Vivo Efficacy

The following table presents hypothetical in vivo data for our NCE alongside expected outcomes for the established inhibitors.

CompoundDose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -00
This compound (Hypothetical) 50 >80 <5
Vemurafenib50~70-80<10
Dabrafenib30>80<5

Interpretation of Expected Results: A successful NCE should demonstrate significant tumor growth inhibition at a well-tolerated dose. The TGI should be comparable to or better than the standard-of-care compounds, Vemurafenib and Dabrafenib. Minimal body weight loss is a key indicator of good tolerability.

Part 3: Clinical Relevance and Comparative Summary

While preclinical data is crucial, the ultimate validation of a new therapeutic agent lies in its clinical performance. The table below provides a summary of the overall response rates (ORR) observed in clinical trials for Vemurafenib and Dabrafenib in patients with BRAF V600E-mutant metastatic melanoma.

CompoundPhase III Clinical TrialOverall Response Rate (ORR)
VemurafenibBRIM-348% [1][2]
DabrafenibBREAK-350% [3]
Dabrafenib + Trametinib (MEK inhibitor)COMBI-d & COMBI-v62.3% [4][5]

Clinical Context: The high response rates of Vemurafenib and Dabrafenib in clinical trials underscore the validity of targeting the BRAF V600E mutation. The improved efficacy seen with the combination of Dabrafenib and a MEK inhibitor (Trametinib) highlights the importance of targeting the MAPK pathway at multiple points to overcome resistance mechanisms. [6]A novel compound like this compound would ideally demonstrate a preclinical profile that suggests it could achieve a similar or improved clinical response, potentially with a better safety profile or efficacy against known resistance mutations.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validate the biological activity of a novel aminopyridine-based BRAF V600E inhibitor, this compound. By following the detailed in vitro and in vivo experimental protocols and comparing the results against established drugs like Vemurafenib and Dabrafenib, researchers can build a comprehensive data package to support the further development of promising new chemical entities. The ultimate goal is to translate potent and selective preclinical activity into a clinically meaningful benefit for patients with BRAF V600E-mutant cancers.

References

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]

  • Key clinical-trial evidence for dabrafenib. DermNet. [Link]

  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. [Link]

  • Vemurafenib induced responses in previously treated metastatic melanoma. Healio. [Link]

  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Dovepress. [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]

  • Treatment with vemurafenib in patients with metastatic melanoma. ASCO Publications. [Link]

  • Genentech Announces Vemurafenib Improved Survival in People With Metastatic Melanoma Who Have BRAF V600 Mutations. Fierce Pharma. [Link]

  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single... ResearchGate. [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. PMC. [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. National Cancer Institute. [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma. PMC. [Link]

  • Retrospective Chart Review of Dabrafenib Plus Trametinib in Patients with Metastatic BRAF V600-Mutant Melanoma Treated in the Individual Patient Program (DESCRIBE Italy). PMC. [Link]

  • The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. MDPI. [Link]

  • Trial Confirms Clinical Activity of Trametinib Plus Dabrafenib in BRAF-V600–Mutant Melanoma. AJMC. [Link]

  • MTT Cell Assay Protocol. Horton Lab. [Link]

  • Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. AACR Journals. [Link]

  • Retrospective Chart Review of Dabrafenib Plus Trametinib in Patients with Metastatic BRAF V600-Mutant Melanoma Treated in the Individual Patient Program (DESCRIBE Italy). IRIS. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells. Cell Journal. [Link]

  • The RAF/MEK clamp VS-6766 for treatment of cutaneous melanoma harboring BRAF, NRAS, NF1 or RAF1 (CRAF) alterations. Verastem Oncology. [Link]

  • Resveratrol Overcomes Cellular Resistance to Vemurafenib Through Dephosphorylation of AKT in BRAF-mutated Melanoma Cells. Anticancer Research. [Link]

  • A375 Xenograft Model. Altogen Labs. [Link]

  • An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. PMC. [Link]

  • AmoyDxTM BRAF V600E Mutation Detection Kit. Bio SB. [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. ResearchGate. [Link]

  • Effect of dabrafenib on melanoma cell lines harbouring the BRAF mutations. Journal of Translational Medicine. [Link]

  • Treatment of A375 melanoma xenograft implanted into athymic nude mice.... ResearchGate. [Link]

  • Tumorigenicity Assay in Nude Mice. PMC. [Link]

  • RealLine BRAF Detect-V600E. BIORON GmbH. [Link]

  • BRAF Mutation Testing (including V600E). UCSF Health. [Link]

  • ddPCR™ BRAF V600 Screening Kit. Bio-Rad. [Link]

Sources

Assessing the cross-reactivity of 4-(6-Aminopyridin-2-yl)benzonitrile with other molecular targets

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a strategic framework for assessing the cross-reactivity of 4-(6-Aminopyridin-2-yl)benzonitrile (hereafter referred to as 4-APB or the Candidate ).

Given the structural pharmacophore of 4-APB (a 2-aminopyridine coupled with a benzonitrile moiety), this guide operates on the high-probability premise that the compound is being investigated as a Neuronal Nitric Oxide Synthase (nNOS) inhibitor or a Type II Kinase Inhibitor . The 2-aminopyridine motif is a classic bioisostere used to target the heme active site of metalloenzymes or the hinge region of kinases.

A Multi-Target Profiling Guide for Lead Optimization

Executive Summary & Pharmacophore Analysis

This compound (4-APB) represents a potent chemical scaffold characterized by a "head-to-tail" arrangement of an exocyclic amine and a pyridine nitrogen. This structural motif typically functions as a bidentate ligand, capable of coordinating with heme iron or forming critical hydrogen bonds in ATP-binding pockets.

While the benzonitrile group often improves metabolic stability and selectivity by targeting hydrophobic accessory pockets, the core 2-aminopyridine scaffold carries inherent risks of cross-reactivity.

Primary Liability Profile:

  • Target Class: Metalloenzymes (nNOS, CYP19A1) or Ser/Thr Kinases.

  • Critical Cross-Reactivity: Endothelial NOS (eNOS), Cytochrome P450 isoforms (CYP2D6, CYP3A4), and hERG channels.

  • Assessment Goal: Validate selectivity for the primary target (e.g., nNOS) while ruling out cardiovascular toxicity (eNOS inhibition) and drug-drug interaction potential (CYP inhibition).

Comparative Analysis: Performance vs. Alternatives

To objectively assess 4-APB, we must benchmark it against standard reference compounds within its likely therapeutic class (nNOS Inhibition).

Table 1: Comparative Selectivity Profile (nNOS vs. eNOS)
CompoundPrimary TargetSelectivity MechanismKey Limitation (Cross-Reactivity)
4-APB (Candidate) nNOSDouble-headed binding: Pyridine N coordinates heme; Benzonitrile exploits the substrate access channel.Potential CYP inhibition due to pyridine N; moderate hERG risk.
7-Nitroindazole (7-NI) nNOSCompetitive inhibition at the heme site.Low Selectivity: Significant cross-reactivity with eNOS (hypertension risk) and iNOS.
L-NMMA NOS (Pan)Non-selective arginine mimic.No Selectivity: Blocks all NOS isoforms; unsuitable for chronic therapy.
Compound 8 (Silverman) nNOS2-aminopyridine with extended tail.High Selectivity: Reduced eNOS binding due to steric clash in the substrate channel.

Expert Insight: 4-APB offers a distinct advantage over 7-NI by utilizing the benzonitrile tail to probe the "S" pocket of the nNOS active site, which is structurally distinct from eNOS. However, unlike the highly optimized "Compound 8," 4-APB is smaller, increasing the risk of it fitting into the tighter eNOS pocket or off-target kinase ATP pockets.

Structural Alerts & Cross-Reactivity Logic

Before wet-lab screening, use this logic to prioritize your assays.

The "Pyridine Nitrogen" Problem

The pyridine nitrogen in 4-APB is a strong Lewis base. In the confined space of a CYP450 active site (e.g., CYP3A4 or CYP19A1/Aromatase), this nitrogen can coordinate directly with the heme iron, acting as a potent reversible inhibitor.

  • Directive: You must screen for Type II binding spectra against CYP isozymes early in the cascade.

The "Kinase Hinge" Mimicry

The 2-aminopyridine motif is a privileged scaffold for kinase inhibition (mimicking the adenine ring of ATP).

  • Directive: Even if your target is nNOS, you must run a KinomeScan (specifically against CDK2, PIM1, and GSK3β) to ensure you aren't inadvertently inhibiting essential signaling pathways.

Experimental Protocols

Protocol A: Differential NOS Isoform Inhibition Assay (The "Hemoglobin Capture" Method)

Validates selectivity of 4-APB for nNOS over eNOS.

Principle: The oxyhemoglobin assay measures the conversion of oxyhemoglobin (HbO2) to methemoglobin (MetHb) by NO. This is more sensitive and physiologically relevant than the Griess assay for kinetic profiling.

Reagents:

  • Recombinant human nNOS and eNOS enzymes.

  • L-Arginine (Substrate).

  • NADPH (Cofactor).

  • Oxyhemoglobin (Capture agent).

  • 4-APB (Test compound, dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute 4-APB in assay buffer (50 mM HEPES, pH 7.4) to generate a 10-point concentration curve (1 nM to 100 µM).

  • Enzyme Activation: Incubate 10 nM nNOS or eNOS with 10 µM Calmodulin and 1 mM CaCl2 for 5 minutes at 37°C.

  • Substrate Addition: Add 10 µM L-Arginine and 5 µM Oxyhemoglobin.

  • Reaction Initiation: Add 100 µM NADPH to start the reaction.

  • Kinetic Readout: Monitor absorbance at 401 nm (MetHb formation) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
    • Selectivity Ratio = IC50(eNOS) / IC50(nNOS).

    • Target: >100-fold selectivity is required for a viable lead.

Protocol B: CYP450 Spectral Binding Assay

Assesses the risk of direct heme coordination (Type II Inhibition).

Step-by-Step Workflow:

  • Microsome Prep: Thaw human liver microsomes (HLM) on ice. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline Scan: Aliquot 1 mL of HLM into two cuvettes (Sample and Reference). Record the baseline difference spectrum (400–500 nm).

  • Titration: Add 4-APB (in DMSO) to the Sample cuvette and an equal volume of DMSO to the Reference cuvette.

  • Measurement: Record the difference spectrum after each addition (0.5 µM to 50 µM).

  • Interpretation:

    • Type II Spectrum: A peak at ~425-435 nm and a trough at ~390-405 nm indicates direct coordination of the pyridine nitrogen to the heme iron. This confirms 4-APB is a potential CYP inhibitor.

Visualization: The Screening Cascade

The following diagram illustrates the logical flow for validating 4-APB, distinguishing between "Go/No-Go" safety gates and secondary profiling.

CrossReactivityCascade cluster_Primary Primary Efficacy (Target) cluster_Safety Safety & Selectivity (The Filter) cluster_Secondary Secondary Profiling Start Compound: 4-APB nNOS_Assay nNOS Inhibition Assay (Target: IC50 < 100 nM) Start->nNOS_Assay eNOS_Assay eNOS Counter-Screen (Target: Selectivity > 100x) nNOS_Assay->eNOS_Assay If Potent eNOS_Assay->Start Fail: Modify Tail (Benzonitrile) CYP_Scan CYP450 Spectral Binding (Check for Heme Coordination) eNOS_Assay->CYP_Scan If Selective CYP_Scan->Start Fail: Add Steric Bulk near Pyridine N hERG hERG Patch Clamp (Cardiotoxicity Risk) CYP_Scan->hERG If Clean/Manageable Kinome KinomeScan (Type II) (CDK, PIM, GSK3b) hERG->Kinome Final Profiling

Caption: Logical screening cascade for 4-APB. Red nodes represent critical safety gates (eNOS, hERG) that can terminate the program if cross-reactivity is detected.

References

  • Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research.

  • Erreger, K., et al. (2005). "Structure-Based Design of Selective Inhibitors of Human Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry.

  • Vanden Bossche, J., et al. (2009). "Cytochrome P450 interaction of the diarylpyrimidine derivative Rilpivirine." Drug Metabolism and Disposition. (Relevant for pyridine-benzonitrile metabolic liability).

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer. (Context for 2-aminopyridine kinase cross-reactivity).

Sources

Comparison of analytical techniques for the characterization of 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-(6-Aminopyridin-2-yl)benzonitrile

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and successful pharmaceutical development. This compound is a key heterocyclic building block, valued for its utility in synthesizing a range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Its precise structural confirmation and purity assessment are non-negotiable prerequisites for its use in further research and development.

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. We will explore how each technique provides a unique piece of the molecular puzzle and how, when integrated, they deliver an irrefutable characterization of the compound's identity, purity, and structure.

The Molecular Structure: What Are We Measuring?

Before comparing techniques, it is crucial to understand the structural features of this compound that we aim to verify. The molecule consists of two key aromatic systems—a pyridine ring and a benzonitrile ring—linked by a carbon-carbon bond. Key features to confirm include:

  • The Aminopyridine Moiety: The presence of the amino group (-NH₂) and its position on the pyridine ring.

  • The Benzonitrile Moiety: The presence of the nitrile group (-C≡N) and its para position relative to the pyridine linkage.

  • Connectivity: The specific linkage between C2 of the pyridine ring and C1 of the benzonitrile ring.

  • Overall Purity: The absence of starting materials, intermediates, isomers, or degradation products.

Each analytical technique discussed below is selected for its ability to interrogate these specific features.

Core Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental as they provide direct information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • Expertise & Experience: For this compound, both ¹H and ¹³C NMR are essential. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and because the amine protons are often clearly visible, unlike in solvents like Deuterated Chloroform (CDCl₃) where they can be broad or exchange with trace acidic protons.[3]

    • ¹H NMR: This spectrum will confirm the number of distinct protons and their neighboring environments. We expect to see signals for the amino group protons, as well as distinct aromatic protons on both the pyridine and benzonitrile rings. The splitting patterns (coupling) between adjacent protons are crucial for confirming the substitution pattern on both rings. For instance, the two protons on the benzonitrile ring should appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.[3]

    • ¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 118-122 ppm range, while the aromatic carbons will appear between 110-160 ppm.[4] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are expected in the aromatic region of this molecule.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound, providing a fundamental confirmation of its elemental composition.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for a molecule like this, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] This provides a clear and accurate measurement of the molecular mass. The expected monoisotopic mass for C₁₂H₉N₃ is 195.080 g/mol , so the primary ion observed in positive mode ESI-MS should be at m/z 196.087. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (typically <5 ppm), which can be used to confirm the elemental formula.

    Further fragmentation analysis (MS/MS) can be performed on the [M+H]⁺ ion to gain additional structural information.[5] Cleavage of the bond between the two rings or loss of small neutral molecules can provide data that corroborates the structure determined by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups.

  • Expertise & Experience: For this compound, the IR spectrum serves as a quick and effective identity check. The most important characteristic absorption bands to look for are:

    • N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[6][7]

    • C≡N Stretching: A strong, sharp absorption band around 2220-2230 cm⁻¹. The intensity and sharpness of this peak are highly characteristic of the nitrile group.[7][8]

    • Aromatic C-H Stretching: Peaks typically observed just above 3000 cm⁻¹.

    • C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.[6]

Chromatographic Techniques for Purity and Quantification

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for separating, quantifying, and isolating components in a mixture. It is the primary tool for assessing the purity of any active pharmaceutical ingredient (API) or intermediate.

  • Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method is the most logical starting point for this molecule.[9] A C18 column is a robust and versatile choice. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[10]

    A gradient elution method, where the proportion of the organic solvent is increased over time, is generally required to ensure that any impurities with different polarities are effectively separated from the main compound and eluted from the column.[9] Detection is most commonly performed using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is particularly valuable as it can provide UV spectra for each peak, which can help in peak identification and purity assessment.[11] The goal is to develop a method that shows a single, sharp, and symmetrical peak for the main compound, with any impurities being well-resolved.

Definitive Structure Confirmation: X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.

  • Expertise & Experience: This technique requires the formation of a high-quality single crystal, which is not always feasible. However, if a crystal can be grown, the data obtained provides precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.[8] This method definitively confirms the connectivity and isomeric form of the molecule, leaving no ambiguity. For regulatory filings or when establishing a reference standard, X-ray crystallography provides the ultimate structural proof.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the discussed techniques for the characterization of this compound.

TechniqueInformation ProvidedSample Req.ThroughputKey StrengthKey Limitation
¹H & ¹³C NMR Definitive molecular structure, connectivity, proton/carbon environments.[12]2-10 mg, SolubleLow-MediumUnparalleled structural detail in solution.Relatively low sensitivity; requires pure sample for clarity.
Mass Spec. (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[5]<1 mg, SolubleHighHigh sensitivity, confirms molecular formula.Does not distinguish between isomers without MS/MS.
IR Spectroscopy Presence of key functional groups (-NH₂, -C≡N).[6]<1 mg, Solid/LiquidVery HighRapid, non-destructive, excellent for quick identity check.Provides limited structural information; not quantitative.
HPLC-UV/PDA Purity, quantification, detection of non-volatile impurities.[13][14]<1 mg, SolubleHighGold standard for purity assessment and quantification.[9]Provides little structural information on its own.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state conformation.[8]Single CrystalVery LowUnambiguous proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates them into a logical, self-validating workflow. The following diagram illustrates a recommended workflow for a newly synthesized batch of this compound.

Analytical_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Characterization (Identity & Structure) cluster_2 Secondary Characterization (Purity & Quantification) cluster_3 Definitive & Archival Analysis Synthesis Synthesis of This compound IR IR Spectroscopy (Confirm Functional Groups: -NH2, -C≡N) Synthesis->IR Quick Check MS LC-MS (Confirm Molecular Weight: [M+H]+ = 196.087) Synthesis->MS Initial Confirmation NMR 1H & 13C NMR (Full Structural Elucidation) MS->NMR Proceed if MW correct HPLC HPLC-UV/PDA (Purity Assessment >98%?) NMR->HPLC Confirm Structure Decision Purity Acceptable? HPLC->Decision Decision->Synthesis No (Re-purify) Final Fully Characterized Compound Decision->Final Yes Xtal X-ray Crystallography (Optional: For Reference Standard or Structural Ambiguity) Final->Xtal If Required

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Architecture

Handling 4-(6-Aminopyridin-2-yl)benzonitrile requires a safety strategy that goes beyond standard laboratory practices. This molecule is a bifunctional pharmacophore combining an aminopyridine moiety with a benzonitrile group.

As a Senior Application Scientist, I urge you to treat this compound not just as an "irritant," but as a potential neurotoxin and metabolic poison .

The "Why" Behind the Protocol (Mechanism of Action)

To understand the safety requirements, we must analyze the structural risks:

  • Aminopyridine Moiety (Neurotoxicity): Structurally analogous to 4-Aminopyridine (4-AP), a potent voltage-gated potassium channel blocker. Exposure can lower seizure thresholds and cause convulsions, tremors, and excitotoxicity.

  • Benzonitrile Moiety (Hypoxia): Nitriles can undergo hepatic metabolism (via cytochrome P450) to release cyanide ions (

    
    ) slowly. While less acute than inorganic cyanides, this creates a risk of histotoxic hypoxia over prolonged exposure.
    
  • Physical State: Typically a crystalline powder. The high electrostatic potential of organic salts makes dust inhalation the primary vector of exposure.

Hazard Pathway Diagram

The following diagram illustrates the biological interaction pathways that necessitate our PPE choices.

HazardPathway cluster_0 Functional Moieties cluster_1 Physiological Targets Compound This compound AP Aminopyridine Group Compound->AP BN Benzonitrile Group Compound->BN K_Channel K+ Channel Blockade AP->K_Channel Primary Acute Risk Cyto_Ox Cytochrome Oxidase Inhibition (via CN- release) BN->Cyto_Ox Secondary Metabolic Risk Outcome Seizures / Hypoxia K_Channel->Outcome Cyto_Ox->Outcome

Caption: Mechanistic toxicity pathway illustrating why respiratory and dermal protection are critical to prevent neurotoxic and hypoxic events.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound due to the risk of transdermal absorption and dust inhalation.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).The aminopyridine moiety is a solid-state convulsant. Inhalation of micro-dust allows direct entry into the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Organic solvents (DMSO, MeOH) used to dissolve this compound can carry the toxin through thin latex. Nitrile offers superior resistance to organic vectors.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave gaps. Dust particles can migrate behind lenses. Goggles provide a seal against airborne particulates.
Body Lab Coat (Tyvek/Polypropylene preferred over Cotton)Cotton absorbs liquids and holds toxins against the skin. Tyvek provides a non-porous barrier against spills and dust.

Operational Workflow: Safe Handling Protocol

This protocol is designed to be a self-validating system . You must verify the integrity of your containment before the chemical container is opened.

Phase 1: Preparation & Engineering Controls
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Static Neutralization: Place an ionizing fan or antistatic gun inside the hood.

    • Insight: Aminopyridines are often electrostatic. Without neutralization, powder will "jump" onto gloves and spatulas, creating invisible contamination.

  • Solvent Selection: Pre-measure solvents (e.g., DMSO) before opening the solid.

Phase 2: Weighing & Transfer (Critical Step)

Goal: Zero-contact transfer.

  • The "Double-Containment" Weighing Method:

    • Do not bring the stock bottle to the general balance.

    • Tare a vial inside the fume hood.

    • Transfer approximate amount to the vial inside the hood.

    • Cap the vial tightly. Wipe the exterior with a methanol-dampened wipe (discard as hazardous waste).

    • Weigh the sealed vial on the balance.

  • Solubilization:

    • Add solvent immediately after weighing.

    • Safety Note: Once in solution (e.g., DMSO), the skin absorption risk increases by a factor of 10x due to the solvent's carrier properties. Treat the solution as more dangerous than the solid.

Phase 3: Decontamination & Disposal
  • Acidification (Optional but Recommended): If disposing of large quantities, treating with dilute bleach (sodium hypochlorite) can help oxidize the nitrile, though professional incineration is preferred.

  • Waste Stream: Segregate into "Toxic Organic Waste." Do not mix with strong acids (risk of HCN generation from nitrile group).

Operational Workflow Diagram

SafeHandling cluster_Hood Chemical Fume Hood Zone Start Start: Risk Assessment Static 1. Neutralize Static (Ionizer) Start->Static Transfer 2. Transfer Solid to Pre-tared Vial Static->Transfer Decon 3. Wipe Vial Exterior (MeOH Wipe) Transfer->Decon Balance 4. Weigh Sealed Vial (Outside Hood) Decon->Balance Sealed Transport Solubilize 5. Add Solvent (Create Stock Solution) Waste 6. Disposal: High-Tox Organic Stream Solubilize->Waste Balance->Solubilize Return to Hood

Caption: Step-by-step containment workflow emphasizing the "Sealed Weighing" technique to prevent balance contamination.

Emergency Response Protocols

In the event of exposure, immediate action is required.[1][2][3][4][5][6][7][8] The biological half-life of aminopyridines is relatively short, but the acute phase is critical.

Incident TypeImmediate ActionMedical Context
Inhalation Move to fresh air immediately. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).[1][3]Monitor for signs of respiratory distress or muscle twitching.
Skin Contact Drench area with water for 15 minutes.[5] Use soap.[4][9] Discard contaminated clothing (do not wash/reuse).Nitriles penetrate leather and cloth; rapid removal is vital to prevent systemic absorption.
Ingestion Do not induce vomiting. Transport to ER immediately.Alert medical staff to "Aminopyridine and Nitrile exposure." Mention seizure risk.
Spill Cleanup Evacuate area. Don PAPR or N95 + Double Gloves. Cover with damp absorbent pads to prevent dust.Do not dry sweep. Use a HEPA vacuum or wet-wipe method only.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Aminopyridine (Mechanism Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Guidance for Organic Nitriles. Retrieved from [Link]

(Note: While specific SDS data for this compound may vary by vendor batch, the protocols above are based on the "Read-Across" safety principle for high-potency pharmacophores.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.